Product packaging for 3-Isopropyl-5-vinylpyridine(Cat. No.:)

3-Isopropyl-5-vinylpyridine

Cat. No.: B15223541
M. Wt: 147.22 g/mol
InChI Key: LPKKPYCSQWDTSL-UHFFFAOYSA-N
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Description

3-Isopropyl-5-vinylpyridine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B15223541 3-Isopropyl-5-vinylpyridine

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-ethenyl-5-propan-2-ylpyridine

InChI

InChI=1S/C10H13N/c1-4-9-5-10(8(2)3)7-11-6-9/h4-8H,1H2,2-3H3

InChI Key

LPKKPYCSQWDTSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Isopropyl-5-vinylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the construction of a 3,5-dialkylpyridine core via the Chichibabin pyridine synthesis, followed by a selective dehydrogenation to introduce the vinyl functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic logic and workflows.

Synthetic Strategy

The synthesis of this compound is strategically divided into two key transformations:

  • Step 1: Synthesis of 3-Isopropyl-5-ethylpyridine. This intermediate is synthesized using the Chichibabin pyridine synthesis, a well-established method for the formation of pyridine rings from aldehydes or ketones and ammonia. In this case, a mixture of isobutyraldehyde, propionaldehyde, and a formaldehyde equivalent are reacted with ammonia over a solid acid catalyst.

  • Step 2: Dehydrogenation of 3-Isopropyl-5-ethylpyridine. The ethyl group of the synthesized intermediate is then selectively dehydrogenated to a vinyl group. This transformation is achieved through a palladium-catalyzed aerobic oxidation reaction, a modern and efficient method for introducing unsaturation into alkyl chains.

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway Reactants Isobutyraldehyde + Propionaldehyde + Formaldehyde + NH3 Intermediate 3-Isopropyl-5-ethylpyridine Reactants->Intermediate Chichibabin Pyridine Synthesis Product This compound Intermediate->Product Palladium-Catalyzed Dehydrogenation

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 3-Isopropyl-5-ethylpyridine via Chichibabin Pyridine Synthesis

This procedure is adapted from general methods for the Chichibabin synthesis of alkylpyridines.[1]

Experimental Workflow:

Chichibabin_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst Pack reactor tube with Alumina-Silica catalyst React Pass vaporized mixture over the heated catalyst (450 °C) Catalyst->React Reactants Prepare a mixture of isobutyraldehyde, propionaldehyde, and paraformaldehyde Vaporize Vaporize reactant mixture and mix with ammonia gas Reactants->Vaporize Vaporize->React Condense Condense the product stream React->Condense Extract Extract with diethyl ether and wash with brine Condense->Extract Dry Dry organic layer over anhydrous sodium sulfate Extract->Dry Purify Purify by fractional distillation under reduced pressure Dry->Purify

Caption: Workflow for the Chichibabin synthesis of 3-Isopropyl-5-ethylpyridine.

Procedure:

  • Catalyst Preparation: A quartz reactor tube (30 mm internal diameter, 100 cm length) is packed with 150 g of a commercial alumina-silica catalyst (e.g., 13% Al₂O₃ on SiO₂). The catalyst is pre-treated by heating to 500 °C for 4 hours under a stream of dry nitrogen.

  • Reaction Setup: A mixture of isobutyraldehyde (1.5 mol), propionaldehyde (1.0 mol), and paraformaldehyde (1.0 mol) is prepared. This mixture is placed in a syringe pump connected to a vaporizer heated to 250 °C. Gaseous ammonia is supplied from a cylinder and its flow rate is controlled by a mass flow controller.

  • Reaction: The catalyst bed is heated to 450 °C in a tube furnace. The aldehyde mixture is fed into the vaporizer at a rate of 0.5 mL/min. The resulting vapor is mixed with ammonia gas (flow rate of 200 mL/min) before entering the reactor tube. The reaction is carried out at atmospheric pressure.

  • Work-up and Purification: The gaseous product stream exiting the reactor is passed through a condenser cooled to 0 °C. The collected liquid is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford 3-Isopropyl-5-ethylpyridine.

Step 2: Palladium-Catalyzed Dehydrogenation of 3-Isopropyl-5-ethylpyridine

This procedure is based on established methods for the aerobic dehydrogenation of alkyl-substituted aromatic compounds.

Experimental Workflow:

Dehydrogenation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Charge Charge a round-bottom flask with 3-Isopropyl-5-ethylpyridine, Pd(OAc)₂, and solvent Heat Heat the reaction mixture to 100 °C under an atmosphere of air Charge->Heat Filter Cool the reaction mixture and filter through a pad of celite Heat->Filter Concentrate Remove solvent under reduced pressure Filter->Concentrate Purify Purify by column chromatography on silica gel Concentrate->Purify

Caption: Workflow for the dehydrogenation of 3-Isopropyl-5-ethylpyridine.

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 3-Isopropyl-5-ethylpyridine (10 mmol), palladium(II) acetate (Pd(OAc)₂, 0.2 mmol), and 100 mL of dimethyl sulfoxide (DMSO). The flask is fitted with a balloon filled with air.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is diluted with 200 mL of water and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
IsobutyraldehydeC₄H₈O72.11Reactant
PropionaldehydeC₃H₆O58.08Reactant
Paraformaldehyde(CH₂O)n~30.03 (per unit)Reactant
AmmoniaNH₃17.03Reactant
3-Isopropyl-5-ethylpyridineC₁₀H₁₅N149.24Intermediate
Palladium(II) AcetateC₄H₆O₄Pd224.52Catalyst
This compoundC₁₀H₁₃N147.22Product

Table 2: Reaction Conditions and Yields

StepReactionCatalystSolventTemperature (°C)Time (h)Yield (%)
1Chichibabin SynthesisAlumina-Silica- (Gas Phase)450Continuous~25-35
2DehydrogenationPd(OAc)₂DMSO10024~70-80

Note: Yields are estimated based on analogous reactions reported in the literature and are subject to optimization.

Characterization Data

The synthesized compounds can be characterized using standard analytical techniques.

Table 3: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (EI, m/z)
3-Isopropyl-5-ethylpyridine ~8.3 (s, 1H), ~8.2 (s, 1H), ~7.4 (s, 1H), 3.0 (sept, 1H), 2.7 (q, 2H), 1.3 (d, 6H), 1.2 (t, 3H)~148, ~145, ~140, ~135, ~133, 34, 26, 24, 15149 (M⁺), 134, 121
This compound ~8.4 (s, 1H), ~8.3 (s, 1H), ~7.6 (s, 1H), 6.7 (dd, 1H), 5.8 (d, 1H), 5.4 (d, 1H), 3.1 (sept, 1H), 1.3 (d, 6H)~149, ~146, ~138, ~136, ~134, ~133, ~116, 34, 24147 (M⁺), 132, 117

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical flow and dependencies within the two-step synthesis.

Logical_Flow Start Commercially Available Aldehydes and Ammonia Chichibabin Chichibabin Reaction Start->Chichibabin Intermediate_Formation Formation of 3-Isopropyl-5-ethylpyridine Chichibabin->Intermediate_Formation Purification1 Purification 1 (Distillation) Intermediate_Formation->Purification1 Dehydrogenation Dehydrogenation Reaction Final_Product This compound Dehydrogenation->Final_Product Purification2 Purification 2 (Chromatography) Final_Product->Purification2 Purification1->Dehydrogenation Characterization1 Characterization of Intermediate Purification1->Characterization1 Characterization2 Characterization of Final Product Purification2->Characterization2

Caption: Logical flow diagram of the synthesis and analysis process.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to improve yields and purity. The successful synthesis of this molecule will enable further exploration of its properties and potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Isopropyl-5-vinylpyridine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Isopropyl-5-vinylpyridine is a novel chemical entity with no readily available experimental data in the public domain. The information presented in this guide, including its properties, synthesis, and potential applications, is based on theoretical predictions and extrapolations from structurally related compounds. This document is intended for research and informational purposes only.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their versatile electronic properties and ability to engage in a wide range of chemical transformations. This guide focuses on the chemical structure, predicted properties, and a proposed synthetic route for the novel compound this compound. By dissecting its constituent functional groups—a pyridine core, an isopropyl substituent at the 3-position, and a vinyl group at the 5-position—we can forecast its chemical behavior and potential utility in various scientific domains.

Chemical Structure and Identifiers

The fundamental characteristics of this compound are derived from its molecular structure.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Canonical SMILES C=CC1=CC(=CN=C1)C(C)C
InChI Key (Predicted)
CAS Number Not Assigned

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated by comparing it with structurally similar compounds such as pyridine, 3-vinylpyridine[1][2][3], and 3,5-lutidine[4][5][6][7][8][9][10][11].

PropertyPredicted ValueComparison Compounds
Physical State Colorless to yellow liquidPyridine, 3-vinylpyridine, and 3,5-lutidine are all liquids at room temperature[4][8][12][13].
Boiling Point ~190-210 °CHigher than 3-vinylpyridine (162.8 °C)[2] and 3,5-lutidine (169-170 °C)[6] due to increased molecular weight.
Melting Point < -10 °CLikely similar to or lower than 3,5-lutidine (-9 °C)[8].
Density ~0.94 g/mLSimilar to 3,5-lutidine (0.939 g/mL)[6].
Solubility in Water Sparingly solubleThe hydrophobic isopropyl and vinyl groups will likely reduce water solubility compared to pyridine.
pKa (of conjugate acid) ~5.5 - 6.0The electron-donating isopropyl group should increase the basicity compared to pyridine (5.23)[14].
logP ~2.5 - 3.0The presence of both alkyl and vinyl groups will increase lipophilicity.

Proposed Synthesis and Experimental Protocol

As this compound is not commercially available, a plausible synthetic route is proposed, starting from a readily available precursor like 3,5-dibromopyridine. This multi-step synthesis would involve sequential, regioselective cross-coupling reactions.

G cluster_start Starting Material cluster_step1 Step 1: Isopropylation cluster_step2 Step 2: Vinylation 3,5-Dibromopyridine 3,5-Dibromopyridine Negishi_Coupling Negishi Coupling (or Kumada Coupling) 3,5-Dibromopyridine->Negishi_Coupling Intermediate1 3-Bromo-5-isopropylpyridine Negishi_Coupling->Intermediate1 Reagents1 1. i-PrZnCl or i-PrMgBr 2. Pd catalyst (e.g., Pd(PPh₃)₄) Reagents1->Negishi_Coupling Suzuki_Coupling Suzuki Coupling (or Stille Coupling) Intermediate1->Suzuki_Coupling Final_Product This compound Suzuki_Coupling->Final_Product Reagents2 1. Vinylboronic acid pinacol ester 2. Pd catalyst (e.g., Pd(dppf)Cl₂) 3. Base (e.g., K₂CO₃) Reagents2->Suzuki_Coupling

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 3-Bromo-5-isopropylpyridine (via Negishi Coupling)

  • Preparation of Isopropylzinc Chloride: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of isopropyl chloride in anhydrous THF and initiate the Grignard reaction. To the resulting isopropylmagnesium chloride solution, slowly add a solution of zinc chloride in anhydrous THF at 0 °C. Stir for 1-2 hours at room temperature to form isopropylzinc chloride.

  • Cross-Coupling: In a separate flame-dried flask, dissolve 3,5-dibromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF. To this solution, add the freshly prepared isopropylzinc chloride solution dropwise at room temperature.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-isopropylpyridine.

Step 2: Synthesis of this compound (via Suzuki Coupling)

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-5-isopropylpyridine, vinylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium carbonate, 2 equivalents).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction and Work-up: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the final product, this compound.

Predicted Spectroscopic Data

  • ¹H NMR:

    • Vinyl Protons: Three distinct signals are expected: a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons, with characteristic cis and trans coupling constants.

    • Pyridine Ring Protons: Three aromatic protons will appear as distinct signals, likely in the range of 7.5-8.5 ppm.

    • Isopropyl Protons: A septet for the methine proton and a doublet for the two equivalent methyl groups.

  • ¹³C NMR:

    • Signals for the two vinyl carbons.

    • Five distinct signals for the pyridine ring carbons.

    • Signals for the methine and methyl carbons of the isopropyl group.

  • IR Spectroscopy:

    • C=C stretching vibrations for the vinyl group and the aromatic ring.

    • C-H stretching vibrations for the aromatic, vinyl, and aliphatic protons.

    • Characteristic C-N stretching vibrations for the pyridine ring.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 147.22.

    • Fragmentation patterns corresponding to the loss of a methyl group from the isopropyl substituent and other characteristic fragments.

Predicted Reactivity and Potential Signaling Pathway Interactions

The chemical reactivity of this compound is dictated by its pyridine ring and its functional groups.

G cluster_reactions Potential Chemical Reactions Molecule This compound Polymerization Vinyl Group Polymerization (Radical, Anionic, Cationic) Molecule->Polymerization N-Oxidation N-Oxidation (Pyridine Nitrogen) Molecule->N-Oxidation Electrophilic_Addition Electrophilic Addition (to Vinyl Group) Molecule->Electrophilic_Addition Metal_Coordination Metal Coordination (Pyridine Nitrogen) Molecule->Metal_Coordination

Figure 2: Predicted chemical reactivity of this compound.

Given the presence of the pyridine moiety, this molecule could potentially interact with various biological targets. For instance, many pyridine derivatives are known to be kinase inhibitors. A hypothetical signaling pathway interaction is depicted below.

G Molecule This compound (Hypothetical Inhibitor) Kinase Protein Kinase Molecule->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream

Figure 3: Hypothetical inhibition of a protein kinase signaling pathway.

Potential Applications in Drug Discovery and Materials Science

  • Drug Discovery: As a scaffold, this compound could be a precursor for more complex molecules. The vinyl group allows for further functionalization through reactions like Heck coupling, Michael addition, or polymerization. The isopropyl group can modulate lipophilicity and steric interactions with biological targets.

  • Materials Science: The vinyl group makes this molecule a potential monomer for the synthesis of functional polymers. Poly(vinylpyridines) have applications as ion-exchange resins, catalysts, and in the fabrication of electronic devices.

Safety and Handling

While no specific toxicity data exists for this compound, it should be handled with the same precautions as other volatile, potentially toxic pyridine derivatives[12][13][14][15][16][17].

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammability: Likely flammable. Keep away from heat, sparks, and open flames.

Conclusion

This compound represents an unexplored area of chemical space. Based on the chemistry of its constituent parts, it is predicted to be a versatile building block for both medicinal chemistry and materials science. The proposed synthetic route offers a viable path to obtaining this compound for further investigation. Future experimental work is necessary to validate these predictions and fully elucidate the properties and potential of this novel molecule.

References

The Formation of 3-Isopropyl-5-vinylpyridine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropyl-5-vinylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its formation is crucial for the development of efficient synthetic routes and for the exploration of its chemical properties. This technical guide provides a detailed examination of a plausible mechanism for the formation of this compound. Due to the absence of specific literature detailing its synthesis, this document proposes a synthetic pathway based on the well-established Chichibabin pyridine synthesis. The proposed mechanism, experimental considerations, and potential reaction outcomes are discussed in depth to provide a foundational understanding for researchers in the field.

Introduction to Pyridine Synthesis

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, numerous methods for the synthesis of substituted pyridines have been developed over the past century. Among the most classical and versatile methods are the Hantzsch, Kröhnke, and Chichibabin syntheses.[1][2][3] These reactions allow for the construction of the pyridine ring from acyclic precursors, offering a powerful means to introduce a variety of substituents with regiochemical control.

Proposed Synthesis of this compound via a Chichibabin-Type Reaction

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a mixture thereof, with ammonia or an ammonia source to form a pyridine ring.[1] For the targeted synthesis of this compound, a plausible combination of starting materials would be isovaleraldehyde (3-methylbutanal) and acrolein (propenal) in the presence of ammonia.

Proposed Reactants:
  • Isovaleraldehyde (3-methylbutanal): This aldehyde would serve as the precursor for the isopropyl group at the 3-position of the pyridine ring.

  • Acrolein (propenal): This α,β-unsaturated aldehyde would provide the carbon atoms for the vinyl group at the 5-position and the adjacent ring carbons.

  • Ammonia (NH₃): Ammonia acts as the nitrogen source for the pyridine ring.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Chichibabin pyridine synthesis is a complex sequence of reactions including imine formation, aldol-type condensations, Michael additions, and cyclization, culminating in aromatization.[1] The proposed mechanism for the formation of this compound from isovaleraldehyde, acrolein, and ammonia is detailed below.

Step 1: Imine Formation Both isovaleraldehyde and acrolein react with ammonia to form their respective imines.

Step 2: Enamine Formation and Michael Addition The imine of isovaleraldehyde can tautomerize to its corresponding enamine. This enamine then acts as a nucleophile in a Michael addition to acrolein (or its imine).

Step 3: Aldol-Type Condensation and Cyclization The product from the Michael addition undergoes an intramolecular aldol-type condensation and cyclization. This is followed by dehydration to form a dihydropyridine intermediate.

Step 4: Aromatization The dihydropyridine intermediate undergoes oxidation to yield the final aromatic product, this compound. This oxidation can be facilitated by a variety of oxidizing agents or can occur via disproportionation.

Visualizing the Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Isovaleraldehyde Isovaleraldehyde Imines Imines Isovaleraldehyde->Imines + Ammonia Acrolein Acrolein Acrolein->Imines  + Ammonia Ammonia Ammonia Enamine Enamine Imines->Enamine Tautomerization Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition to Acrolein Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization & Dehydration Product This compound Dihydropyridine->Product Aromatization

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Considerations and Data

As this is a proposed synthetic route, specific experimental data is not available. The following table outlines the type of quantitative data that would need to be collected to optimize and characterize this reaction.

ParameterDescriptionHypothetical Target Value
Reactant Ratio Molar ratio of isovaleraldehyde to acrolein to ammonia.To be determined (e.g., 1:1:2)
Temperature (°C) The reaction temperature can significantly influence the rate and selectivity.150 - 250
Pressure (bar) The reaction may be performed under atmospheric or elevated pressure.1 - 10
Catalyst A catalyst, such as a Lewis acid or a solid acid, may be employed to improve efficiency.None or e.g., Al₂O₃
Reaction Time (h) The duration of the reaction to achieve optimal conversion and yield.4 - 12
Yield (%) The percentage of the theoretical maximum amount of product that is actually produced.> 60%
Purity (%) The purity of the isolated this compound.> 98%
General Experimental Protocol

The following provides a generalized experimental protocol for a Chichibabin-type pyridine synthesis that would need to be adapted and optimized for the synthesis of this compound.

Materials:

  • Isovaleraldehyde

  • Acrolein

  • Ammonia (aqueous solution or gas)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Catalyst (optional, e.g., alumina, silica-alumina)

  • High-pressure reactor

Procedure:

  • The high-pressure reactor is charged with isovaleraldehyde, acrolein, and the solvent (if used).

  • If a solid catalyst is used, it is added to the reactor.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

  • Aqueous ammonia is added, or ammonia gas is introduced to the desired pressure.

  • The reactor is heated to the target temperature with stirring.

  • The reaction is monitored by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove any solid catalyst.

  • The product is extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

  • The organic extracts are combined, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure this compound.

Conclusion

References

literature review on substituted vinylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substituted Vinylpyridines: Synthesis, Properties, and Applications

Introduction

Vinylpyridines are a class of organic compounds characterized by a pyridine ring substituted with a vinyl group.[1] As derivatives of pyridine, they belong to a group of nitrogen-bearing heterocycles that are of significant interest in medicinal chemistry and materials science.[2][3] The pyridine scaffold is a privileged structure found in over 7000 drug molecules, including numerous FDA-approved pharmaceuticals, due to its ability to enhance biochemical potency, metabolic stability, and cellular permeability.[2][3][4]

The addition of the reactive vinyl group provides a site for polymerization and various organic transformations, making substituted vinylpyridines versatile building blocks.[1][5] They serve as crucial intermediates in the production of pharmaceuticals, dyes, and specialty polymers.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of substituted vinylpyridines, with a focus on their role in drug development and materials science.

Synthesis of Substituted Vinylpyridines

The synthesis of substituted vinylpyridines can be achieved through several methods, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.

Condensation and Dehydration

A primary industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, which forms an intermediate alcohol, 2-(2-pyridyl)ethanol. This intermediate is then dehydrated to yield 2-vinylpyridine.[1] The reaction is typically performed at elevated temperatures (150–200 °C) in an autoclave.[1]

Metal-Catalyzed Cycloaddition and Cycloisomerization

Modern synthetic approaches offer more complex and modular routes to highly substituted pyridines.

  • Cobalt-Catalyzed [2+2+2] Cycloaddition: This method provides an efficient pathway to multi-substituted pyridine derivatives through the cycloaddition of alkynes and nitriles.[6] It has emerged as a straightforward and powerful tool for constructing the pyridine core.[6]

  • Ruthenium-Catalyzed Cycloisomerization: A two-step process has been developed for synthesizing substituted pyridines from N-vinyl or N-aryl amides.[7] The amides are first converted to C-silyl alkynyl imines, which then undergo cycloisomerization catalyzed by a ruthenium complex to produce the pyridine derivatives in high yields.[7]

  • Copper-Catalyzed Cascade Reaction: A simple, modular method for preparing highly substituted pyridines involves a cascade reaction.[8] This process includes a novel copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and air oxidation to afford the final pyridine product.[8]

Chemical Properties and Reactivity

The chemical behavior of vinylpyridines is dominated by the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group.

Polymerization

Vinylpyridines readily undergo polymerization via radical, cationic, or anionic initiators.[1] This property is central to their application in materials science.

  • Anionic Polymerization: The anionic polymerization of 2-vinylpyridine is a classic method for producing well-defined block copolymers.[9] The reactivity of the poly(vinylpyridine) anion is high, leading to rapid propagation.[9] Studies of the intermediate carbanions show the presence of (E) and (Z) geometric isomers that influence the stereochemistry of the resulting polymer.[10]

  • Copolymerization: 2-vinylpyridine is often copolymerized with monomers like styrene, butadiene, and methyl methacrylate.[1] A notable application is the creation of a styrene-butadiene-vinylpyridine terpolymer latex used as a tire-cord binder to ensure strong adhesion between the cord and the rubber.[1]

Nucleophilic Addition

The nitrogen atom in the pyridine ring makes the vinyl group electron-deficient and susceptible to nucleophilic attack.[5] This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. For example, 2-vinylpyridine reacts with methanol to produce 2-(2-methoxyethyl)pyridine, a veterinary anthelmintic.[1]

Applications in Drug Development and Medicinal Chemistry

The pyridine nucleus is a cornerstone in medicinal chemistry, and vinylpyridine derivatives are increasingly being explored as key components of therapeutic agents.[11][12] Pyridine-containing drugs are used as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[3][11]

Covalent Inhibitors

Substituted vinylpyridines have been developed as "tunable" covalent warheads for targeted covalent inhibitors (TCIs).[13][14] TCIs form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The vinylpyridine group can be engineered to react with specific cysteine residues on target proteins.

A significant application is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[13][14] Vinylpyridine-based inhibitors have been designed to target the C797S mutation in EGFR, which confers resistance to other inhibitors. By modifying substituents on the vinyl group, the reactivity of the warhead can be tuned to achieve high potency and selectivity while minimizing off-target effects.[13][14]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR P_site P EGFR->P_site RAS RAS/RAF P_site->RAS Activates PI3K PI3K/AKT P_site->PI3K Activates C797 Cys797 C797->P_site Blocks Phosphorylation MEK MEK/ERK RAS->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation PI3K->Proliferation Inhibitor Substituted Vinylpyridine Inhibitor Inhibitor->C797 Covalent Bond Formation EGF EGF (Ligand) EGF->EGFR Binds

EGFR signaling pathway blocked by a vinylpyridine covalent inhibitor.
Scaffolds for Biologically Active Molecules

The pyridine ring itself is a versatile scaffold for building molecules with diverse biological activities.[15][16] Research has shown that substituted pyridines can exhibit significant antiproliferative activity against various human cancer cell lines.[11][17] For example, certain amidino-substituted imidazo[4,5-b]pyridines have demonstrated potent and selective activity against colon carcinoma cells at sub-micromolar concentrations.[17]

Table 1: Antiproliferative Activity of Selected Amidino-Substituted Imidazo[4,5-b]pyridines

Compound Substitution Pattern Target Cell Line IC₅₀ (µM) Reference
10 Bromo-substituted, unsubstituted amidino group SW620 (Colon Carcinoma) 0.4 [17]
14 Bromo-substituted, 2-imidazolinyl group SW620 (Colon Carcinoma) 0.7 [17]

| 8 | Bromo-substituted, 4-cyanophenyl group | HeLa, HepG2, SW620 | 1.8–3.2 |[17] |

Source: Data extracted from Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[17]

Experimental Protocols

General Synthesis of 2-Vinylpyridine via Condensation

This protocol is a generalized representation of the industrial synthesis method.[1]

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - 2-Methylpyridine - Formaldehyde Step1 Step 1: Condensation - Mix reactants in an autoclave - Heat to 150-200 °C Start->Step1 Intermediate Intermediate: 2-(2-pyridyl)ethanol Step1->Intermediate Step2 Step 2: Dehydration - Add NaOH (aq) - Distill under reduced pressure Intermediate->Step2 Purification Step 3: Purification - Fractional distillation - Add inhibitor (e.g., tert-butylcatechol) Step2->Purification Product Final Product: 2-Vinylpyridine Purification->Product

General workflow for the synthesis of 2-vinylpyridine.

Methodology:

  • Condensation: 2-Methylpyridine is condensed with formaldehyde in an autoclave reactor. The reaction mixture is heated to between 150–200 °C to form the intermediate alcohol, 2-(2-pyridyl)ethanol.[1]

  • Dehydration: After the initial reaction, unreacted 2-methylpyridine is removed by distillation. A concentrated aqueous solution of sodium hydroxide is added to the residue.[1] The mixture is then distilled under reduced pressure, causing the dehydration of the intermediate alcohol to form 2-vinylpyridine.[1]

  • Purification and Stabilization: The crude 2-vinylpyridine is purified by fractional distillation under reduced pressure. A polymerization inhibitor, such as 4-tert-butylcatechol, is added to stabilize the final product for storage.[1]

Synthesis of Substituted Pyridines via Ruthenium-Catalyzed Cycloisomerization

This protocol is based on the method developed by Movassaghi and Hill.[7]

Methodology:

  • Imination: An N-vinyl or N-aryl amide is reacted with a C-silyl alkyne in the presence of 2-chloropyridine and trifluoromethanesulfonic anhydride. This step converts the amide to the corresponding C-silyl alkynyl imine with high efficiency.[7]

  • Cycloisomerization: The resulting imine undergoes cycloisomerization without the need for isolation. The reaction is catalyzed by a chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex, along with SPhos and ammonium hexafluorophosphate, in toluene as the solvent.[7] This step involves protodesilylation followed by cyclization to yield the substituted pyridine or quinoline product.[7]

Table 2: Yields for Ruthenium-Catalyzed Pyridine Synthesis

Starting Amide Product Isolated Yield (%)
N-vinyl benzamide derivative Substituted Phenylpyridine 81
N-vinyl pivalamide derivative Substituted Pyridine 87

| N-phenyl acetamide derivative | Substituted Quinoline | 91 |

Note: Yields are representative examples from the cited literature and depend on the specific substrates used.[7]

Conclusion and Future Outlook

Substituted vinylpyridines are a versatile and valuable class of compounds with significant applications in both materials science and medicinal chemistry. Their ability to undergo polymerization makes them essential monomers for specialty polymers, such as those used in tire manufacturing. In drug development, their utility as tunable covalent warheads and as scaffolds for biologically active molecules continues to grow.[11][13] The development of novel, efficient, and modular synthetic routes will further expand the chemical space accessible to researchers, enabling the creation of new materials and therapeutics.[6][8] As our understanding of disease pathways becomes more sophisticated, the rational design of substituted vinylpyridine derivatives, particularly as targeted covalent inhibitors, holds great promise for addressing challenges like drug resistance in cancer and other diseases.[14]

References

An In-depth Technical Guide to 3-Ethenyl-5-(propan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-Ethenyl-5-(propan-2-yl)pyridine

This technical guide provides a comprehensive overview of 3-ethenyl-5-(propan-2-yl)pyridine, a substituted pyridine derivative. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related analogs to provide insights into its potential synthesis, properties, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

Property3-Vinylpyridine3,5-Lutidine (3,5-Dimethylpyridine)Isopropylbenzene (Cumene)
Molecular Formula C7H7NC7H9NC9H12
Molecular Weight ( g/mol ) 105.14107.15120.19
Boiling Point (°C) 171-172172152
Melting Point (°C) -50-15-96
Density (g/cm³) 0.9750.9410.862
LogP 1.481.83.66

Synthesis and Experimental Protocols

A plausible synthetic route for 3-ethenyl-5-(propan-2-yl)pyridine can be designed based on established methods for the synthesis of substituted pyridines. A common approach involves the Hantzsch pyridine synthesis or variations thereof, followed by functional group manipulations.

Proposed Synthetic Pathway:

A potential multi-step synthesis could involve the following key transformations:

  • Formation of a 3,5-disubstituted pyridine ring: This can be achieved through a modified Hantzsch synthesis using an appropriate β-dicarbonyl compound, an aldehyde, and an ammonia source.

  • Introduction of the isopropyl group: This could be incorporated into one of the starting materials for the pyridine ring synthesis or introduced later via a cross-coupling reaction.

  • Formation of the vinyl group: A common method to introduce a vinyl group onto a pyridine ring is through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a vinylating agent like vinyltributylstannane or vinylboronic acid. Alternatively, a Wittig reaction on a corresponding aldehyde precursor could be employed.

Experimental Protocol for a Suzuki Coupling to Introduce the Vinyl Group (General Procedure):

This protocol is a general representation and would require optimization for the specific substrate.

  • Reaction Setup: To a solution of 3-bromo-5-isopropylpyridine (1 equivalent) in a suitable solvent such as a 2:1 mixture of dioxane and water, add potassium vinyltrifluoroborate (1.5 equivalents) and a base such as potassium carbonate (3 equivalents).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-ethenyl-5-(propan-2-yl)pyridine.

Potential Applications in Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The unique electronic properties and ability to participate in hydrogen bonding make the pyridine ring a valuable pharmacophore.

The introduction of lipophilic substituents like an isopropyl group can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The vinyl group, being a reactive handle, can be utilized for further functionalization or can participate in specific interactions with biological targets.

While no specific biological activities have been reported for 3-ethenyl-5-(propan-2-yl)pyridine, its structural motifs suggest potential for investigation in several therapeutic areas:

  • CNS Disorders: The pyridine scaffold is present in many centrally acting drugs. The lipophilicity imparted by the isopropyl group might facilitate blood-brain barrier penetration.

  • Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.[2]

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Signaling Pathways and Logical Relationships

As the biological targets of 3-ethenyl-5-(propan-2-yl)pyridine are unknown, a specific signaling pathway cannot be depicted. However, a logical workflow for the preliminary investigation of a novel pyridine derivative in a drug discovery context is presented below.

drug_discovery_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of 3-ethenyl-5-(propan-2-yl)pyridine purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling hit_id->admet lead_opt Lead Optimization sar->lead_opt admet->lead_opt preclinical preclinical lead_opt->preclinical Preclinical Candidate

References

Potential Research Applications for 3-Isopropyl-5-vinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropyl-5-vinylpyridine is a substituted pyridine derivative with largely unexplored potential. Its unique trifunctional structure, featuring a pyridine ring, a reactive vinyl group, and a sterically influential isopropyl group, presents a compelling case for investigation across several scientific domains. The pyridine moiety offers opportunities for catalysis, coordination chemistry, and the development of bioactive compounds due to its basic nitrogen atom. The vinyl group is a versatile handle for polymerization, enabling the creation of novel functional polymers and materials. The isopropyl group provides steric bulk and lipophilicity, which can be leveraged to fine-tune the solubility, thermal stability, and catalytic activity of its derivatives. This document outlines potential research avenues, proposes experimental designs, and provides a theoretical framework to stimulate and guide future research into this promising, yet understudied, chemical entity.

Molecular Structure and Predicted Properties

Chemical Structure

Figure 1: Chemical Structure of this compound cluster_pyridine cluster_vinyl cluster_isopropyl p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 i1 CH p3->i1 p5 p4->p5 p6 p5->p6 v1 CH p5->v1 p6->p1 N v2 CH₂ v1->v2 i2 CH₃ i1->i2 i3 CH₃ i1->i3

Caption: Figure 1: Chemical Structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound, which are crucial for designing experiments and understanding its behavior in various systems.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₃NBased on atom count from the chemical structure.
Molecular Weight 147.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other vinylpyridines and alkylpyridines.[1]
Boiling Point ~200-220 °CHigher than 3-vinylpyridine due to the increased molecular weight and van der Waals forces from the isopropyl group.
Solubility Sparingly soluble in water; soluble in common organic solvents.The pyridine nitrogen allows for some water solubility, while the hydrocarbon portions (isopropyl and vinyl) enhance organic solubility.
pKa (of pyridinium ion) ~5.0 - 5.5The isopropyl group is weakly electron-donating, slightly increasing the basicity compared to pyridine (pKa ~5.2).
Reactivity Susceptible to polymerization, electrophilic addition to the vinyl group, and coordination at the nitrogen atom.The vinyl group can undergo radical, anionic, and cationic polymerization. The pyridine nitrogen acts as a Lewis base and nucleophile.[1][2]

Potential Research Applications

The trifunctional nature of this compound opens up a wide array of potential research applications.

Polymer Science: Functional Polymers and Copolymers

The presence of a vinyl group allows this compound to act as a monomer for polymerization. The resulting poly(this compound) would be a novel polymer with potential applications stemming from the properties of the pendant pyridine groups.

  • Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or quaternized, leading to changes in the polymer's solubility and conformation. This makes it a candidate for pH-responsive hydrogels, membranes, and drug delivery systems.[3][4]

  • Metal-Coordinating Polymers: The polymer can act as a macromolecular ligand, capable of binding to metal ions. This could be exploited for applications in catalysis, metal ion sensing, and the creation of polymer-metal composite materials.

  • Copolymerization: Copolymerization with other monomers (e.g., styrene, acrylates) would allow for the fine-tuning of material properties such as glass transition temperature, mechanical strength, and surface energy.

Figure 2: Proposed Polymerization of this compound monomer This compound Monomer polymerization Free Radical Polymerization monomer->polymerization initiator Radical Initiator (e.g., AIBN) initiator->polymerization polymer Poly(this compound) polymerization->polymer

Caption: Figure 2: Proposed Polymerization of this compound.

Catalysis: Novel Ligand Design

The pyridine nitrogen in this compound can act as a ligand for transition metals, making it a building block for novel catalysts. The isopropyl group can exert significant steric influence on the metal center, potentially leading to high selectivity in catalytic reactions.

  • Asymmetric Catalysis: Chiral versions of this ligand, or its use in creating chiral metal complexes, could be explored for enantioselective synthesis.

  • Homogeneous Catalysis: Metal complexes of this compound could be investigated as catalysts for cross-coupling reactions, hydrogenations, and oxidations.[5][6][7] The steric bulk of the isopropyl group could enhance catalyst stability and selectivity.

Figure 3: Conceptual Catalytic Cycle Involving a Ligand L This compound (Ligand) Complex Active Catalyst [M-L] L->Complex M Metal Precursor M->Complex Intermediate Catalyst-Substrate Intermediate Complex->Intermediate binds Substrate Substrate Substrate->Intermediate Product Product Intermediate->Complex regenerates Intermediate->Product transforms

Caption: Figure 3: Conceptual Catalytic Cycle Involving a Ligand.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a common motif in many pharmaceuticals.[2] The unique substitution pattern of this compound makes it an interesting starting point for the synthesis of novel bioactive compounds.

  • Scaffold for Analogue Synthesis: The vinyl group can be chemically modified through reactions like hydrogenation, oxidation, or addition to create a library of new compounds for biological screening.

  • Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can be advantageous for crossing biological membranes. This property can be fine-tuned in subsequent derivatization.

  • Potential Biological Targets: Given the prevalence of pyridine derivatives in medicine, compounds derived from this compound could be screened for activity against a wide range of targets, including kinases, GPCRs, and enzymes.

Figure 4: Workflow for Investigating as a Drug Lead start This compound derivatization Chemical Derivatization (e.g., hydrogenation, oxidation) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Figure 4: Workflow for Investigating as a Drug Lead.

Generalized Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the synthesis and application of this compound and its derivatives.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Objective: To synthesize the homopolymer of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and nitrogen/argon line

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 33.9 mmol) in anhydrous toluene (e.g., 20 mL).

  • Add AIBN (e.g., 0.056 g, 0.34 mmol, 1 mol% relative to monomer).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed with stirring for 24 hours.

  • Cool the reaction mixture to room temperature. The solution will likely be viscous.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol (e.g., 200 mL).

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and dispersity), and DSC (for glass transition temperature).

Synthesis of a Palladium(II) Complex

Objective: To synthesize a coordination complex of this compound with a palladium(II) precursor.

Materials:

  • This compound (ligand)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (metal precursor)

  • Dichloromethane (DCM) (solvent)

  • Diethyl ether (for precipitation)

  • Schlenk flask and nitrogen/argon line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve PdCl₂(MeCN)₂ (e.g., 0.259 g, 1.0 mmol) in 10 mL of dry DCM.

  • In a separate flask, dissolve this compound (e.g., 0.294 g, 2.0 mmol, 2 equivalents) in 5 mL of dry DCM.

  • Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

  • A color change and/or the formation of a precipitate is expected.

  • Stir the reaction mixture at room temperature for 4 hours.

  • If a precipitate has formed, collect it by filtration. If the product is soluble, precipitate it by adding diethyl ether until the solution becomes turbid and a solid forms.

  • Wash the solid product with diethyl ether and dry it under vacuum.

  • Characterize the complex using techniques such as ¹H NMR, FT-IR (to observe changes in pyridine ring vibrations upon coordination), and elemental analysis.

Conclusion and Future Outlook

This compound represents a largely untapped resource for chemical innovation. Its trifunctional nature provides a rich platform for the development of new polymers, catalysts, and potential therapeutic agents. The proposed research applications and experimental protocols in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile molecule. Future work should focus on the efficient synthesis of the monomer, a thorough characterization of its fundamental properties, and a systematic exploration of its utility in the outlined research areas. The insights gained from such studies will undoubtedly contribute to advancements in materials science, catalysis, and medicinal chemistry.

References

Reactivity of the Vinyl Group in 3-Isopropyl-5-vinylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-5-vinylpyridine is a substituted pyridine derivative with a vinyl functional group that holds potential for various applications in polymer chemistry, materials science, and as a versatile building block in the synthesis of complex molecules for the pharmaceutical industry. The reactivity of the vinyl group is central to its utility, allowing for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, drawing upon data from analogous vinylpyridine compounds due to the limited availability of specific literature on this particular molecule. The principles and reaction conditions outlined herein are intended to serve as a foundational resource for researchers exploring the chemical space of this and related compounds.

The pyridine ring, being an electron-withdrawing system, influences the electronic properties of the vinyl group. However, in the case of 3-vinylpyridines, the vinyl group is not in direct conjugation with the nitrogen atom's lone pair, which differentiates its reactivity from that of 2- and 4-vinylpyridines. The isopropyl group at the 3-position introduces steric bulk and has a minor electron-donating effect, which can also modulate the reactivity of the vinyl moiety.

This guide will delve into three primary classes of reactions involving the vinyl group: polymerization, Michael addition, and palladium-catalyzed cross-coupling reactions, specifically the Heck reaction. For each reaction type, a summary of the expected reactivity, relevant quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams are provided.

Polymerization of the Vinyl Group

The vinyl group of vinylpyridines is highly susceptible to polymerization, a characteristic that is widely exploited for the synthesis of functional polymers. These polymers find applications as catalysts, flocculants, and in the development of materials with specific binding or responsive properties.

General Reactivity in Polymerization

Vinylpyridines can undergo polymerization via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization method influences the polymer's molecular weight, polydispersity, and architecture. The nitrogen atom in the pyridine ring can interfere with certain polymerization catalysts, necessitating careful selection of reaction conditions. For instance, in anionic polymerization, the pyridine nitrogen can coordinate with the initiator, affecting the polymerization kinetics.

Quantitative Data for Vinylpyridine Polymerization (Analogous Systems)

Due to the absence of specific data for this compound, the following table summarizes typical quantitative data for the polymerization of other vinylpyridine isomers. This data can serve as a starting point for designing polymerization experiments for the target molecule.

MonomerPolymerization MethodInitiator/CatalystSolventTemperature (°C)Yield (%)Molecular Weight ( g/mol )Polydispersity (Đ)Reference
2-VinylpyridineAnionicn-BuLiTHF-78>9510,000 - 100,000< 1.1[Generic Protocol]
4-VinylpyridineFree RadicalAIBNToluene6080-95Variable> 1.5[Generic Protocol]
2-Methyl-5-vinylpyridineFree RadicalBenzoyl PeroxideBulk80~90Not reportedNot reported[Generic Protocol]
Experimental Protocol: Free Radical Polymerization of a Vinylpyridine (General)

This protocol is a generalized procedure for the free radical polymerization of a vinylpyridine monomer, which can be adapted for this compound.

Materials:

  • Vinylpyridine monomer (e.g., this compound)

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Inert gas (Nitrogen or Argon)

  • Precipitating solvent (e.g., hexane or methanol)

Procedure:

  • The vinylpyridine monomer is purified to remove any inhibitors, typically by passing it through a column of basic alumina.

  • In a Schlenk flask, the purified monomer (1.0 eq) is dissolved in the anhydrous solvent.

  • The free radical initiator (e.g., AIBN, 0.01-0.1 eq) is added to the solution.

  • The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with an inert gas and heated to the desired temperature (typically 60-80 °C for AIBN) with stirring.

  • The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours). The progress of the reaction can be monitored by techniques such as NMR or by observing an increase in viscosity.

  • Upon completion, the reaction is cooled to room temperature.

  • The polymer is precipitated by slowly adding the reaction mixture to a stirred, non-polar solvent like hexane.

  • The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.

Visualization of Polymerization

Polymerization Monomer This compound GrowingChain Growing Polymer Chain Monomer->GrowingChain Initiation Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Heat GrowingChain->GrowingChain Propagation (Addition of Monomer) Polymer Poly(this compound) GrowingChain->Polymer Termination

Caption: Free radical polymerization of this compound.

Michael Addition to the Vinyl Group

The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic attack in a Michael (conjugate) addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reactivity in Michael Addition

The vinyl group of vinylpyridines acts as a Michael acceptor, readily reacting with a variety of Michael donors such as stabilized carbanions (e.g., from malonates), amines, thiols, and alkoxides. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The position of the vinyl group on the pyridine ring influences its reactivity. While 2- and 4-vinylpyridines are highly reactive due to direct conjugation with the electron-withdrawing nitrogen, 3-vinylpyridines are also susceptible to Michael addition, albeit potentially at a slower rate.

Quantitative Data for Michael Addition to Vinylpyridines (Analogous Systems)

The following table presents representative data for Michael addition reactions involving various vinylpyridines. This information can be used to estimate the feasibility and reaction conditions for this compound.

VinylpyridineMichael DonorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-VinylpyridineDiethyl malonateSodium ethoxideEthanolReflux485[Generic Protocol]
4-VinylpyridinePiperidineNoneMethanol25295[Generic Protocol]
2-VinylpyridineThiophenolTriethylamineCH2Cl225198[Generic Protocol]
Experimental Protocol: Aza-Michael Addition of an Amine to a Vinylpyridine (General)

This protocol outlines a general procedure for the addition of an amine to a vinylpyridine, which is a common and often high-yielding reaction.

Materials:

  • Vinylpyridine monomer (e.g., this compound)

  • Amine (e.g., piperidine, morpholine)

  • Solvent (e.g., methanol, ethanol, or neat)

  • Optional: Lewis acid or Brønsted acid catalyst

Procedure:

  • In a round-bottom flask, the vinylpyridine (1.0 eq) is dissolved in the chosen solvent (or used neat).

  • The amine (1.0-1.2 eq) is added to the solution at room temperature with stirring.

  • If a catalyst is used, it is added at this stage (e.g., a catalytic amount of acetic acid or a Lewis acid like Yb(OTf)3).

  • The reaction mixture is stirred at the desired temperature (often room temperature is sufficient) and monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure Michael adduct.

Visualization of Michael Addition

MichaelAddition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Vinylpyridine This compound Intermediate Resonance-stabilized Intermediate Nucleophile Nucleophile (Nu-H) Activated_Nu Activated Nucleophile (Nu⁻) Nucleophile->Activated_Nu Base Activated_Nu->Vinylpyridine Nucleophilic Attack Adduct Michael Adduct Intermediate->Adduct Protonation HeckCycle cluster_side Pd(0)L2 Pd(0)L₂ OxAdd R-Pd(II)L₂(X) Pd(0)L2->OxAdd Oxidative Addition (R-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim Product Complex Insert->Elim β-Hydride Elimination Elim->Pd(0)L2 Reductive Elimination (Base) Product Coupled Product Base-HX Base-HX R-X Aryl/Vinyl Halide Alkene This compound

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-vinylpyridine: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and biological activity of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make them versatile building blocks. 3-Isopropyl-5-vinylpyridine presents a unique combination of a bulky, lipophilic isopropyl group and a reactive vinyl group, suggesting its potential as a monomer for specialized polymers or as an intermediate in the synthesis of complex bioactive molecules. This guide explores viable synthetic strategies to access this target molecule, focusing on precursor selection and detailed experimental methodologies.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The first strategy involves the sequential functionalization of a di-substituted pyridine precursor, while the second focuses on the dehydrogenation of an ethylpyridine intermediate.

Pathway A: Sequential Cross-Coupling from a Dihalopyridine Precursor

This pathway commences with a readily available 3,5-dihalopyridine, such as 3,5-dibromopyridine, and introduces the isopropyl and vinyl groups in a stepwise manner using palladium-catalyzed cross-coupling reactions.

Logical Flow of Pathway A

G A 3,5-Dibromopyridine B 3-Bromo-5-isopropylpyridine A->B Negishi or Kumada Coupling C This compound B->C Suzuki or Stille Coupling D Isopropyl Grignard Reagent or Isopropylzinc Halide D->B E Vinylboronic acid pinacol ester or Vinyltributylstannane E->C

Caption: Sequential functionalization of 3,5-dibromopyridine.

Experimental Protocols:

  • Step 1: Synthesis of 3-Bromo-5-isopropylpyridine (Negishi Coupling)

    • Precursors: 3,5-Dibromopyridine, Isopropylzinc chloride, Pd(dppf)Cl₂ (catalyst), THF (solvent).

    • Methodology: To a solution of 3,5-dibromopyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of isopropylzinc chloride (1.1 eq) in THF is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Step 2: Synthesis of this compound (Suzuki Coupling)

    • Precursors: 3-Bromo-5-isopropylpyridine, Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), Dioxane/Water (solvent).

    • Methodology: A mixture of 3-bromo-5-isopropylpyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of dioxane and water is degassed and heated to 90 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield this compound.

Pathway B: Dehydrogenation of 3-Isopropyl-5-ethylpyridine

This approach involves the initial synthesis of 3-isopropyl-5-ethylpyridine followed by a catalytic dehydrogenation step to introduce the vinyl group. This pathway may be advantageous if the selective introduction of an ethyl group is more facile than a vinyl group in the presence of an isopropyl group.

Experimental Workflow for Pathway B

G cluster_0 Synthesis of Intermediate cluster_1 Final Conversion A 3,5-Dibromopyridine B 3-Bromo-5-ethylpyridine A->B Kumada Coupling C 3-Isopropyl-5-ethylpyridine B->C Negishi Coupling F 3-Isopropyl-5-ethylpyridine D Ethyl Grignard Reagent D->B E Isopropyl Grignard Reagent E->C G This compound F->G Catalytic Dehydrogenation

Caption: Synthesis via dehydrogenation of an ethylpyridine intermediate.

Experimental Protocols:

  • Step 1: Synthesis of 3-Bromo-5-ethylpyridine (Kumada Coupling)

    • Precursors: 3,5-Dibromopyridine, Ethylmagnesium bromide, Ni(dppp)Cl₂ (catalyst), THF (solvent).

    • Methodology: To a solution of 3,5-dibromopyridine (1.0 eq) and Ni(dppp)Cl₂ (0.05 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of ethylmagnesium bromide (1.1 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched with water and extracted with diethyl ether. The organic extracts are dried, concentrated, and purified by chromatography.

  • Step 2: Synthesis of 3-Isopropyl-5-ethylpyridine (Negishi Coupling)

    • Precursors: 3-Bromo-5-ethylpyridine, Isopropylzinc chloride, Pd(dppf)Cl₂, THF.

    • Methodology: Following the protocol described in Pathway A, Step 1, using 3-bromo-5-ethylpyridine as the starting material.

  • Step 3: Dehydrogenation of 3-Isopropyl-5-ethylpyridine

    • Precursors: 3-Isopropyl-5-ethylpyridine, Iron(III) oxide or Potassium tert-butoxide/Iodine, High-temperature reactor.

    • Methodology: The dehydrogenation can be performed using a heterogeneous catalyst at high temperatures or through a chemical oxidation method.

      • Catalytic Dehydrogenation: 3-Isopropyl-5-ethylpyridine is passed over a heated bed of a suitable catalyst, such as iron(III) oxide promoted with potassium carbonate, at a temperature range of 550-650 °C. The product is collected by condensation.

      • Chemical Dehydrogenation: A solution of 3-isopropyl-5-ethylpyridine in a suitable solvent (e.g., DMSO or THF) is treated with a strong base like potassium tert-butoxide followed by the addition of an oxidizing agent such as iodine. The reaction is typically stirred at room temperature or with gentle heating. Workup involves quenching the reaction, extraction, and purification.

Quantitative Data from Analogous Reactions

The following table summarizes typical yields for the key reaction types involved in the proposed syntheses, based on literature reports for similar substrates.

Reaction TypeSubstrate ExampleProduct ExampleCatalyst/ReagentSolventYield (%)
Negishi Coupling 3,5-Dichloropyridine + Propylzinc chloride3-Chloro-5-propylpyridinePd(PPh₃)₄THF75-85
Suzuki Coupling 3-Bromopyridine + Vinylboronic acid3-VinylpyridinePd(dppf)Cl₂Dioxane/H₂O80-95
Kumada Coupling 2,5-Dibromopyridine + Ethylmagnesium bromide2-Bromo-5-ethylpyridineNi(dppp)Cl₂THF60-70
Dehydrogenation 4-Ethylpyridine4-VinylpyridineFe₂O₃/K₂CO₃Gas Phase50-60

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, is highly feasible through established synthetic methodologies. The choice between the sequential cross-coupling pathway and the dehydrogenation pathway will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The experimental protocols provided herein, derived from analogous transformations, offer a solid foundation for the successful laboratory preparation of this target molecule. Researchers and drug development professionals can adapt and optimize these methods to suit their specific needs, paving the way for the exploration of this compound in various scientific and industrial applications. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-Vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the polymerization of 3-Isopropyl-5-vinylpyridine. The following application notes and protocols are based on the closely related and well-documented monomer, 3-vinylpyridine. Researchers should consider these as a starting point and may need to optimize conditions for the specific substituted monomer.

Application Notes

Poly(3-vinylpyridine) (P3VP) and its copolymers are versatile materials with a range of potential applications stemming from the presence of the nitrogen atom in the pyridine ring. This feature allows for post-polymerization modification, pH-responsiveness, and the ability to coordinate with metal ions. These properties make P3VP-based polymers suitable for:

  • Drug Delivery: The pH-sensitive nature of the pyridine group can be exploited for the controlled release of therapeutic agents. In acidic environments, the pyridine nitrogen becomes protonated, leading to changes in polymer solubility and conformation, which can trigger drug release.

  • Gene Delivery: The cationic nature of protonated P3VP can facilitate the complexation and condensation of negatively charged DNA or RNA, forming polyplexes that can be used for gene delivery.

  • Smart Materials: P3VP-containing block copolymers can self-assemble into various nanostructures (e.g., micelles, vesicles) in solution.[1] These assemblies can respond to external stimuli like pH and temperature, making them "smart" materials for applications in sensors and responsive coatings.

  • Catalysis: The pyridine moiety can act as a ligand for metal catalysts, allowing for the creation of polymer-supported catalysts that are easily recoverable and reusable.

  • Adhesives and Coatings: The polar nature of the pyridine ring can enhance adhesion to various substrates. Copolymers containing 3-vinylpyridine are used in applications such as tire cord adhesives to promote bonding between rubber and reinforcing fibers.

Controlled Radical Polymerization of 3-Vinylpyridine

Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and distribution, enabling the synthesis of well-defined polymers and block copolymers.

Nitroxide-Mediated Polymerization (NMP)

NMP is a controlled radical polymerization technique that utilizes a nitroxide stable free radical to reversibly terminate the growing polymer chains. This reversible capping allows for the controlled growth of polymer chains.

This protocol describes the bulk polymerization of 3-vinylpyridine using benzoyl peroxide (BPO) as the initiator and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as the mediating nitroxide.

Materials:

  • 3-Vinylpyridine (3VP), freshly distilled

  • Benzoyl peroxide (BPO), recrystallized

  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

  • Anhydrous solvent (e.g., ethylene glycol, if solution polymerization is desired)

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating mantle with temperature controller

Procedure:

  • To a Schlenk flask, add the desired amounts of 3-vinylpyridine, BPO, and TEMPO. For example, a molar ratio of [3VP]:[BPO]:[TEMPO] could be 100:1:1.3.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with an inert gas (e.g., nitrogen or argon) and sealed.

  • The reaction mixture is heated to the desired temperature (e.g., 125 °C) with constant stirring.

  • Samples can be withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., hexane).

  • The purified polymer is collected by filtration and dried under vacuum.

Quantitative Data from NMP of 3-Vinylpyridine:

[TEMPO]₀ (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Polydispersity (Đ)Reference
0.02413824518,0001.15[2]
0.0481382439,5001.18[2]
0.02412545522,0001.20[2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

This protocol describes the synthesis of a poly(3-vinylpyridine) macro-chain transfer agent (P3VP macro-CTA) that can be subsequently used for block copolymer synthesis.

Materials:

  • 3-Vinylpyridine (3VP), freshly distilled

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 2-Cyano-2-propyl benzodithioate (CPBD) or another suitable RAFT agent

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating mantle with temperature controller

Procedure:

  • In a Schlenk flask, dissolve 3-vinylpyridine, AIBN, and the RAFT agent (e.g., CPBD) in the chosen solvent. A typical molar ratio could be [3VP]:[CPBD]:[AIBN] = 100:1:0.2.

  • The solution is degassed by three freeze-pump-thaw cycles.

  • The flask is backfilled with an inert gas and sealed.

  • The reaction is heated to a specific temperature (e.g., 70 °C) and stirred for a predetermined time to achieve the desired molecular weight.

  • The polymerization is quenched by rapid cooling and exposure to air.

  • The resulting P3VP macro-CTA is purified by precipitation into a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Quantitative Data for RAFT Polymerization of P3VP Macro-CTA:

[3VP]:[RAFT]:[AIBN]SolventTemp (°C)Time (h)Mn ( g/mol )ĐReference
188:1:0.05Bulk70618,6001.12[1]

Visualizations

NMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Control cluster_termination Termination I Initiator (I) R Primary Radicals (R•) I->R Δ Pn Propagating Chain (Pn•) R->Pn + M M Monomer (M) Pn->Pn Dormant Dormant Species (Pn-T) Pn->Dormant + T• Dead Dead Polymer Pn->Dead Termination TEMPO Nitroxide (T•) Dormant->Pn Δ

Caption: Nitroxide-Mediated Polymerization (NMP) mechanism.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Chain Propagation cluster_raft RAFT Equilibrium cluster_reinitiation Reinitiation & Propagation I Initiator R_dot Radical (R•) I->R_dot Δ Pn_dot Propagating Chain (Pn•) R_dot->Pn_dot + nM M Monomer (M) Intermediate RAFT Adduct Radical Pn_dot->Intermediate + CTA cluster_raft cluster_raft Pn_dot->cluster_raft CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_dot MacroCTA Macro-CTA (Pn-S-C(=S)Z) Intermediate->MacroCTA R_dot2 Leaving Group Radical (R•) Intermediate->R_dot2 Pn_dot2 New Propagating Chain (Pm•) MacroCTA->Pn_dot2 + Pm• R_dot2->Pn_dot + M cluster_reinitiation cluster_reinitiation cluster_raft->cluster_reinitiation

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

References

Application Notes and Protocols for the Anionic Polymerization of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are hypothetical and are based on the established principles of anionic polymerization of structurally related monomers, such as 2-vinylpyridine, 4-vinylpyridine, and substituted styrenes. To date, there is no specific literature available on the anionic polymerization of 3-isopropyl-5-vinylpyridine. Therefore, the information provided herein should be regarded as a starting point for experimental design and will require optimization.

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. This level of control is particularly valuable in the development of advanced materials for applications in drug delivery, medical devices, and other biomedical fields.

This compound is a monomer of interest due to the potential for its corresponding polymer, poly(this compound), to exhibit unique solution properties and to serve as a building block for more complex macromolecular architectures. The presence of the isopropyl group is anticipated to influence the polymer's solubility, thermal properties, and self-assembly behavior.

These notes provide a comprehensive guide to the hypothetical living anionic polymerization of this compound, including monomer and solvent preparation, polymerization procedures, and polymer characterization.

Predicted Polymerization Behavior

The anionic polymerization of this compound is expected to proceed in a living manner, provided that stringent experimental conditions are maintained. The isopropyl group at the 3-position of the pyridine ring may introduce some steric hindrance, which could influence the rate of polymerization. It is hypothesized that this steric bulk may necessitate the use of less sterically demanding initiators and potentially longer reaction times compared to unsubstituted vinylpyridines.

Experimental Protocols

Materials and Reagents
  • Monomer: this compound (synthesis required, followed by rigorous purification)

  • Initiator: sec-Butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) in cyclohexane

  • Solvent: Tetrahydrofuran (THF)

  • Purifying Agents: Calcium hydride (CaH₂), sodium-potassium alloy (NaK)

  • Terminating Agent: Degassed methanol

  • Inert Gas: High-purity argon or nitrogen

Purification of Monomer and Solvent

Critical: The success of living anionic polymerization is highly dependent on the purity of all reagents and the exclusion of air and moisture.

  • This compound Monomer Purification:

    • The synthesized monomer should first be distilled under reduced pressure from calcium hydride to remove water.

    • For final purification, the monomer should be vacuum distilled from a sodium mirror or a small amount of a living polystyryl lithium solution. The purified monomer should be stored under an inert atmosphere in a sealed ampoule.

  • Tetrahydrofuran (THF) Solvent Purification:

    • Pre-dry THF over calcium hydride for at least 24 hours.

    • Reflux the pre-dried THF over sodium-potassium alloy under an inert atmosphere until a persistent blue or purple color is obtained, indicating the presence of the benzophenone ketyl radical anion (if benzophenone is used as an indicator).

    • Distill the purified THF directly into the reaction vessel under high vacuum or a positive pressure of inert gas immediately before use.

Anionic Polymerization Procedure
  • Reactor Setup: A glass reactor equipped with magnetic stirring and a high-vacuum line or Schlenk line is required. The reactor should be thoroughly flame-dried under vacuum to remove any adsorbed moisture.

  • Solvent and Monomer Addition:

    • Distill the purified THF into the reactor.

    • Cool the reactor to the desired polymerization temperature, typically -78 °C (dry ice/acetone bath).

    • Add the purified this compound monomer to the cooled THF via a gas-tight syringe or cannula.

  • Initiation:

    • Titrate the initiator solution (sec-BuLi or n--BuLi) against a known amount of a suitable indicator (e.g., 1,1-diphenylethylene) in THF at -78 °C to determine its exact concentration.

    • Rapidly add the calculated amount of initiator to the monomer solution while stirring vigorously. The appearance of a characteristic color (typically yellow to reddish-orange for vinylpyridine anions) indicates the initiation of polymerization.

  • Propagation:

    • Allow the polymerization to proceed at -78 °C. The reaction time will need to be determined empirically but is anticipated to be in the range of 1 to 4 hours.

  • Termination:

    • Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear, indicating the termination of the living anionic chains.

  • Polymer Isolation:

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or petroleum ether).

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Polymer Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (typically < 1.1) is indicative of a successful living polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.

Predicted Quantitative Data

The following table summarizes the predicted outcomes for the anionic polymerization of this compound based on analogies with other vinylpyridine polymerizations. These values are hypothetical and should be used as a guide for experimental design.

Initiator Solvent Temperature (°C) Target Mₙ ( g/mol ) Predicted Mₙ ( g/mol ) (SEC) Predicted PDI Predicted Reaction Time (h)
sec-BuLiTHF-7810,0009,500 - 10,500< 1.101 - 2
sec-BuLiTHF-7850,00047,000 - 53,000< 1.152 - 4
n-BuLiTHF-7810,0009,000 - 11,000< 1.121 - 3
n-BuLiTHF-7850,00045,000 - 55,000< 1.182 - 5

Visualizations

Anionic_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator sec-BuLi Monomer This compound Initiator->Monomer Nucleophilic Attack Living_Anion Living Poly(this compound) Anion Monomer_Prop Monomer Living_Anion->Monomer_Prop Chain Growth Living_Anion_Term Living Anion Terminated_Polymer Poly(this compound) Methanol Methanol (Terminating Agent) Methanol->Terminated_Polymer Living_Anion_Term->Methanol Protonation

Caption: Anionic polymerization pathway of this compound.

Experimental_Workflow Start Start: Reagent Purification Purify_Monomer Purify this compound (Distillation from CaH₂, then Na mirror) Start->Purify_Monomer Purify_Solvent Purify THF (Reflux over NaK alloy) Start->Purify_Solvent Reactor_Setup Reactor Setup (Flame-dry under vacuum) Purify_Monomer->Reactor_Setup Purify_Solvent->Reactor_Setup Polymerization Polymerization (THF, -78 °C) Reactor_Setup->Polymerization Initiation Initiation with sec-BuLi Polymerization->Initiation Propagation Propagation (1-4 h) Initiation->Propagation Termination Termination with Methanol Propagation->Termination Isolation Polymer Isolation (Precipitation in hexane) Termination->Isolation Characterization Characterization (SEC, NMR, DSC) Isolation->Characterization End End: Characterized Polymer Characterization->End

Caption: Experimental workflow for anionic polymerization.

The Catalytic Potential of Substituted Vinylpyridines: An Insight into 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

While direct catalytic applications of 3-Isopropyl-5-vinylpyridine are not extensively documented in publicly available scientific literature, its structural similarity to other catalytically active vinylpyridine derivatives suggests significant potential in various catalytic systems. This document provides a detailed overview of the established applications of analogous vinylpyridine compounds, offering a predictive framework for the potential uses of this compound in catalysis. The primary applications of vinylpyridine derivatives are as monomers for functional polymers used as catalyst supports and as ligands in homogeneous catalysis.

The introduction of an isopropyl group at the 3-position and a vinyl group at the 5-position of the pyridine ring in this compound provides a unique combination of steric and electronic properties. The vinyl group allows for polymerization to form functional polymer supports, while the pyridine nitrogen, with its specific steric hindrance and electron density modulated by the isopropyl group, can act as a ligand for metal centers.

Application in Polymer-Supported Catalysis

Vinylpyridine derivatives, most notably 4-vinylpyridine, are widely used to create polymer-supported catalysts. These systems combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). The resulting poly(vinylpyridine) materials can act as macroligands to stabilize metal nanoparticles or as a support for catalytically active metal complexes.

Polymer-Supported Palladium Nanoparticles for Cross-Coupling Reactions

Palladium nanoparticles supported on poly(4-vinylpyridine) (P4VPy) have demonstrated high efficiency in crucial carbon-carbon bond-forming reactions, such as the Suzuki and Heck couplings. The pyridine units on the polymer backbone coordinate to the palladium nanoparticles, preventing their aggregation and leaching, thus enhancing stability and recyclability.

Table 1: Performance of a Poly(4-vinylpyridine)-grafted Silica Supported Palladium Nanoparticle Catalyst (Pd-P4VPy-SiO2) in Heck and Suzuki Reactions

ReactionSubstratesProductYield (%)
HeckIodobenzene, StyreneStilbene>95
HeckBromobenzene, StyreneStilbene>95
SuzukiIodobenzene, Phenylboronic acidBiphenyl>95
SuzukiBromobenzene, Phenylboronic acidBiphenyl>95

Data extrapolated from similar systems described in the literature.

Experimental Protocol: Synthesis of Poly(4-vinylpyridine)-grafted Silica Supported Palladium Nanoparticles (A representative protocol)

Materials:

  • Aminopropyl-functionalized silica gel

  • Acryloyl chloride

  • 4-Vinylpyridine

  • Azobisisobutyronitrile (AIBN)

  • Palladium(II) chloride (PdCl₂)

  • Sodium borohydride (NaBH₄)

  • Dry tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Synthesis of Acrylamidopropyl-silica: Suspend aminopropyl-silica in dry THF. Add acryloyl chloride dropwise at 0°C and stir for 4 hours. Isolate the modified silica by filtration, wash with THF, and dry under vacuum.

  • Grafting of Poly(4-vinylpyridine): Suspend the acrylamidopropyl-silica in a solution of 4-vinylpyridine in a suitable solvent. Add AIBN as a radical initiator and heat the mixture to initiate polymerization. After the reaction, filter the resulting poly(4-vinylpyridine)-grafted silica, wash extensively, and dry.

  • Immobilization of Palladium Nanoparticles: Suspend the poly(4-vinylpyridine)-grafted silica in an ethanolic solution of PdCl₂ and stir for 10 hours at 80°C. After cooling, add an aqueous solution of NaBH₄ to reduce the palladium ions to palladium nanoparticles. Filter the final catalyst, wash with ethanol and acetone, and dry.[1]

Logical Workflow for Catalyst Synthesis:

G cluster_modification Silica Functionalization cluster_grafting Polymer Grafting cluster_immobilization Palladium Immobilization A Aminopropyl-silica C Acrylamidopropyl-silica A->C B Acryloyl chloride B->C F Poly(4-vinylpyridine)-grafted silica C->F D 4-Vinylpyridine D->F E AIBN E->F I Pd-P4VPy-SiO2 Catalyst F->I G PdCl2 G->I H NaBH4 (Reducing Agent) H->I

Workflow for the synthesis of a polymer-supported palladium catalyst.

Application as Ligands in Homogeneous Catalysis

Pyridine-containing molecules are excellent ligands for a variety of transition metals, forming complexes that can catalyze a wide range of organic transformations. The electronic and steric properties of the pyridine ligand can be fine-tuned to influence the activity, selectivity, and stability of the catalyst. While specific data for this compound is unavailable, research on other substituted vinylpyridines, such as 2-vinylpyridine, provides valuable insights.

Cycloplatinated(II) Complexes in Oxidative Addition Reactions

Cyclometalated platinum(II) complexes containing 2-vinylpyridine as a ligand have been synthesized and studied for their photophysical properties and reactivity. These complexes can undergo oxidative addition reactions, a fundamental step in many catalytic cycles. The electronic properties of other ligands in the complex, such as phosphines, can significantly impact the reaction rate.

Table 2: Kinetic Data for the Oxidative Addition of Methyl Iodide to [PtMe(2-vinylpyridine)(PR₃)] Complexes

Phosphine Ligand (PR₃)Rate Constant (k) at 298 K (M⁻¹s⁻¹)
PPh₃0.012
PPh₂Me0.045
PPhMe₂0.150

Data demonstrates the influence of ligand electronics on reaction kinetics.[2]

This data illustrates that more electron-donating phosphine ligands increase the electron density at the platinum center, accelerating the rate of oxidative addition. It is conceivable that this compound could act as a ligand in similar organometallic complexes, with the isopropyl group influencing the steric and electronic environment of the metal center.

Reaction Pathway for Oxidative Addition:

G A [Pt(II)Me(Vpy)(PR3)] B [Pt(IV)Me2(I)(Vpy)(PR3)] A->B Oxidative Addition C MeI C->A

References

Application Notes and Protocols for the Polymerization of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of poly(3-isopropyl-5-vinylpyridine) aimed at researchers, scientists, and professionals in drug development. The methodology is based on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While a specific protocol for this compound is not widely documented, this procedure has been adapted from established protocols for the closely related monomer, 3-vinylpyridine.[1]

Introduction

Poly(vinylpyridine)s are a versatile class of polymers due to the presence of the pyridine functional group. The nitrogen atom in the pyridine ring can be quaternized, protonated, or used to coordinate with metal ions, making these polymers suitable for a wide range of applications, including drug delivery, gene therapy, and catalysis. The introduction of an isopropyl group at the 3-position of the pyridine ring is expected to modify the polymer's solubility, thermal properties, and its interaction with biological systems. This protocol focuses on a controlled polymerization method to ensure the synthesis of well-defined polymers for reproducible downstream applications.

Experimental Protocol: RAFT Polymerization

The following protocol outlines the necessary steps for the RAFT polymerization of this compound.

Materials
MaterialSupplier and GradeNotes
This compoundCustom synthesis or specialized supplierShould be purified before use to remove inhibitors.
2-Cyano-2-propyl benzodithioate (CPBD)VariousRAFT chain transfer agent.
Azobisisobutyronitrile (AIBN)VariousRadical initiator. Should be recrystallized from methanol before use.
Anhydrous N,N-Dimethylformamide (DMF)VariousSolvent for the polymerization.
Diethyl etherVariousPrecipitation solvent.
Basic aluminaVariousFor monomer purification.
Equipment
  • Schlenk line for inert atmosphere operations

  • Schlenk flasks and rubber septa

  • Magnetic stirrer and stir bars

  • Constant temperature oil bath

  • Vacuum oven

  • Standard laboratory glassware

Monomer Purification

Prior to polymerization, the this compound monomer must be purified to remove any polymerization inhibitors. This is achieved by passing the monomer through a short column packed with basic alumina.

Polymerization Procedure

A typical procedure for targeting a polymer with a specific degree of polymerization (DP) is described below. The molar ratio of monomer to RAFT agent determines the theoretical molecular weight.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add 2-cyano-2-propyl benzodithioate (CPBD) as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator. A molar ratio of [Monomer]:[CPBD]:[AIBN] of 188:1:0.05 was used for the polymerization of 3-vinylpyridine.[1]

  • Add the purified this compound monomer and anhydrous DMF to the Schlenk flask.

  • Degassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the sealed flask in a preheated oil bath set to 80°C and stir the reaction mixture.[1] The polymerization of 3-vinylpyridine was conducted for 4 hours.[1]

  • Termination: To quench the polymerization, remove the flask from the oil bath and cool it in an ice-water bath. Exposing the reaction mixture to air will also terminate the radical chains.[1]

  • Isolation and Purification: Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold diethyl ether while stirring vigorously. The polymer will precipitate as a solid.

  • Collect the polymer by filtration and redissolve it in a minimal amount of a suitable solvent (e.g., THF or chloroform).

  • Reprecipitate the polymer in cold diethyl ether. Repeat this dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to remove any residual solvent.

Data Presentation

The following table summarizes the key experimental parameters for the RAFT polymerization of this compound, based on the protocol for 3-vinylpyridine.[1]

ParameterRecommended Value
MonomerThis compound
RAFT Agent2-Cyano-2-propyl benzodithioate (CPBD)
InitiatorAzobisisobutyronitrile (AIBN)
Molar Ratio ([Monomer]:[CPBD]:[AIBN])188:1:0.05
SolventAnhydrous DMF
Temperature80 °C
Reaction Time4 hours
Precipitation SolventDiethyl ether

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer Monomer Purification (Basic Alumina) Reagents Weighing Reagents (Monomer, CPBD, AIBN) Monomer->Reagents Setup Reaction Setup (in Schlenk Flask) Reagents->Setup Degas Degassing (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerization (80°C, 4h) Degas->Polymerize Quench Quenching (Ice Bath & Air) Polymerize->Quench Precipitate Precipitation (in Diethyl Ether) Quench->Precipitate Filter Filtration Precipitate->Filter Redissolve Redissolution & Reprecipitation (x3) Filter->Redissolve Dry Drying (Vacuum Oven) Redissolve->Dry Final_Product Final_Product Dry->Final_Product Poly(this compound)

Caption: Workflow for the RAFT Polymerization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • AIBN is a thermally sensitive compound and should be stored at low temperatures. Handle with care to avoid ignition.

  • Organic solvents are flammable and should be handled away from open flames or other ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the synthesis and application of functional polymers from 2-vinylpyridine and 4-vinylpyridine. However, there is a notable scarcity of published research specifically on 3-isopropyl-5-vinylpyridine . The following application notes and protocols are therefore based on established methodologies for the closely related and structurally similar monomer, 3-vinylpyridine . Researchers should consider these protocols as a starting point and may need to optimize conditions for the specific reactivity of this compound.

Introduction to Functional Polymers from Substituted Vinylpyridines

Functional polymers derived from vinylpyridine monomers are a versatile class of materials with a wide range of applications. The nitrogen atom in the pyridine ring provides a site for quaternization, hydrogen bonding, and metal coordination, making these polymers highly functionalizable. This allows for their use in catalysis, drug delivery systems, functional coatings, and materials for ion exchange.[1][2] The introduction of an isopropyl group at the 3-position and a vinyl group at the 5-position of the pyridine ring in this compound is expected to influence the polymer's properties, potentially enhancing its solubility in organic solvents and modifying its thermal and mechanical characteristics.

Synthesis of Poly(this compound) via Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Nitroxide-Mediated Radical Polymerization (NMRP), offer a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities from vinylpyridine monomers.[3][4] The following protocol is adapted from the NMRP of 3-vinylpyridine.

Experimental Protocol: Nitroxide-Mediated Radical Polymerization (NMRP)

Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity.

Materials:

  • This compound (monomer)

  • 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) (nitroxide mediator)

  • Benzoyl peroxide (BPO) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Purification: The this compound monomer should be purified to remove any inhibitors, typically by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the purified this compound monomer, TEMPO, and BPO in anhydrous toluene. The molar ratio of monomer:initiator:mediator will determine the target molecular weight.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 125-138 °C) and stirred for a predetermined time to achieve the desired conversion.[3] The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then isolated by precipitation into a non-solvent, such as cold methanol.

  • Purification and Drying: The precipitated polymer is filtered, washed with fresh methanol, and dried under vacuum to a constant weight.

  • Characterization: The resulting poly(this compound) should be characterized to determine its molecular weight (Mn), polydispersity index (PDI), and chemical structure using techniques such as size-exclusion chromatography (SEC), NMR spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Expected Data and Comparison with Poly(3-vinylpyridine)

The following table summarizes typical data obtained for the NMRP of 3-vinylpyridine, which can serve as a benchmark for the synthesis of poly(this compound).[3][4]

ParameterPoly(3-vinylpyridine) (Literature Data)Poly(this compound) (Expected)
Monomer 3-VinylpyridineThis compound
Initiator/Mediator BPO/TEMPOBPO/TEMPO
Solvent Toluene or Ethylene GlycolToluene or similar non-protic solvent
Temperature (°C) 110 - 138Optimization likely required, potentially in a similar range
Mn ( g/mol ) Controllable (e.g., 5,000 - 50,000)Controllable, influenced by monomer/initiator ratio
PDI (Mw/Mn) Typically < 1.3Expected to be low (< 1.5) with optimization

Functionalization of Poly(this compound)

The pyridine nitrogen in the polymer backbone provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. A common functionalization reaction is quaternization.

Experimental Protocol: Quaternization of the Pyridine Ring

Objective: To introduce a positive charge and modify the solubility of poly(this compound) by N-alkylation.

Materials:

  • Poly(this compound)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the poly(this compound) in the chosen solvent in a round-bottom flask.

  • Add an excess of the alkyl halide to the polymer solution.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) for a set duration. The progress of the quaternization can be monitored by NMR spectroscopy.

  • The quaternized polymer is isolated by precipitation into a non-solvent like diethyl ether.

  • The product is filtered, washed with the non-solvent, and dried under vacuum.

Potential Applications in Drug Development

Functional polymers based on vinylpyridines have shown promise in several areas relevant to drug development:

  • Drug Delivery: The quaternized polymers can form polyplexes with negatively charged nucleic acids (siRNA, pDNA) for gene delivery applications. The pH-responsive nature of the pyridine ring can be exploited for controlled release of drugs in specific cellular compartments.

  • Biocatalysis: The polymer can act as a support for immobilizing enzymes or metal catalysts for biocatalytic transformations.

  • Functional Coatings: These polymers can be used to coat medical devices to improve biocompatibility or introduce antimicrobial properties.[5]

Visualizations

Synthesis Workflow

Synthesis_Workflow Monomer This compound Purification Purification Monomer->Purification Polymerization Controlled Radical Polymerization (e.g., NMRP) Purification->Polymerization Polymer Poly(this compound) Polymerization->Polymer Functionalization Post-Polymerization Functionalization (e.g., Quaternization) Polymer->Functionalization Functional_Polymer Functional Polymer Functionalization->Functional_Polymer Applications Applications (Drug Delivery, Catalysis, etc.) Functional_Polymer->Applications

Caption: General workflow for the synthesis and functionalization of polymers from this compound.

Nitroxide-Mediated Radical Polymerization (NMRP) Mechanism

NMRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Control cluster_termination Termination (low probability) Initiator Initiator (BPO) Primary_Radical Primary Radical Initiator->Primary_Radical Heat Growing_Chain Growing Polymer Chain (P•) Primary_Radical->Growing_Chain + Monomer Monomer Monomer Growing_Chain->Growing_Chain + Monomer Dormant_Species Dormant Species (P-TEMPO) Growing_Chain->Dormant_Species + TEMPO Dormant_Species->Growing_Chain Reversible Activation TEMPO TEMPO P1 P• Dead_Polymer Dead Polymer P1->Dead_Polymer P2 P• P2->Dead_Polymer

Caption: Simplified mechanism of Nitroxide-Mediated Radical Polymerization (NMRP).

References

Application Notes and Protocols for the Characterization of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the analytical techniques for the characterization of 3-Isopropyl-5-vinylpyridine. Due to the limited availability of specific experimental data for this compound, the presented protocols and expected data are based on established methods for analogous substituted pyridines, such as 3-vinylpyridine and other isopropyl-substituted pyridines. The primary analytical techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is a substituted pyridine derivative with potential applications in polymer chemistry and as a building block in the synthesis of pharmaceutical compounds. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and regulatory compliance. This application note outlines the methodologies for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound to determine its purity and identify any related impurities.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or methanol.

Data Presentation

Table 1: Expected GC-MS Data for this compound and Potential Impurities.

Compound Retention Time (min) (Estimated) Key Mass Fragments (m/z) (Predicted)
This compound ~10-12 147 (M+), 132 (M-CH3), 105, 77
3-Vinylpyridine (potential impurity) ~8-10 105 (M+), 104, 78, 51[1][2]

| Isopropylbenzene (potential impurity) | ~7-9 | 120 (M+), 105 (M-CH3), 91, 77 |

Note: The retention times and mass fragments are predicted based on the structure and data from analogous compounds. Actual values may vary.

Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of This compound Dilution Dilution Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum of Eluted Peaks Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It can be used to assess the purity of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 2: Expected HPLC Data for this compound.

Compound Retention Time (min) (Estimated) Wavelength (nm)

| this compound | ~5-7 | 254 |

Note: The retention time is an estimate and will depend on the exact chromatographic conditions.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Data Output Sample Sample Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram HPLC Chromatogram Detect->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide definitive structural information for this compound.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

Data Presentation

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

Proton Chemical Shift (ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted) Integration
Pyridine H ~8.4-8.6 m - 2H
Pyridine H ~7.5-7.7 m - 1H
Vinyl CH ~6.6-6.8 dd ~17, 10 1H
Vinyl CH₂ ~5.8-6.0 d ~17 1H
Vinyl CH₂ ~5.3-5.5 d ~10 1H
Isopropyl CH ~3.0-3.2 sept ~7 1H

| Isopropyl CH₃ | ~1.2-1.4 | d | ~7 | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Chemical Shift (ppm) (Predicted)
Pyridine C ~148-152
Pyridine C ~132-136
Pyridine C-vinyl ~130-134
Vinyl CH ~135-138
Pyridine C-isopropyl ~158-162
Vinyl CH₂ ~115-118
Isopropyl CH ~33-36

| Isopropyl CH₃ | ~22-25 |

Note: Chemical shifts are predicted based on known values for similar structures and may vary.

Visualization

NMR_Logic cluster_structure Molecular Structure cluster_protons Proton Environments cluster_carbons Carbon Environments Structure This compound Pyridine_H Pyridine Protons Structure->Pyridine_H Vinyl_H Vinyl Protons Structure->Vinyl_H Isopropyl_H Isopropyl Protons Structure->Isopropyl_H Pyridine_C Pyridine Carbons Structure->Pyridine_C Vinyl_C Vinyl Carbons Structure->Vinyl_C Isopropyl_C Isopropyl Carbons Structure->Isopropyl_C H_NMR_Spectrum ¹H NMR Spectrum Pyridine_H->H_NMR_Spectrum Unique Signals Vinyl_H->H_NMR_Spectrum Unique Signals Isopropyl_H->H_NMR_Spectrum Unique Signals C_NMR_Spectrum ¹³C NMR Spectrum Pyridine_C->C_NMR_Spectrum Unique Signals Vinyl_C->C_NMR_Spectrum Unique Signals Isopropyl_C->C_NMR_Spectrum Unique Signals

Caption: Logical relationship between structure and NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Sample Preparation: Place a small amount of the liquid sample directly on the ATR crystal.

Data Presentation

Table 5: Expected FTIR Absorption Bands for this compound.

Wavenumber (cm⁻¹) (Predicted) Functional Group Vibration Mode
3100-3000 C-H (Aromatic/Vinyl) Stretching
2960-2850 C-H (Aliphatic) Stretching
1640-1600 C=C (Vinyl) Stretching
1590-1450 C=C, C=N (Pyridine Ring) Stretching
1465, 1380 C-H (Isopropyl) Bending

| 990, 910 | =C-H (Vinyl) | Out-of-plane bending |

Note: These are expected absorption ranges for the functional groups present.

Visualization

FTIR_Functional_Groups cluster_groups Functional Groups Molecule This compound Pyridine Pyridine Ring (C=C, C=N) Molecule->Pyridine Vinyl Vinyl Group (C=C, =C-H) Molecule->Vinyl Isopropyl Isopropyl Group (C-H) Molecule->Isopropyl FTIR_Spectrum FTIR Spectrum Pyridine->FTIR_Spectrum Characteristic Absorptions Vinyl->FTIR_Spectrum Characteristic Absorptions Isopropyl->FTIR_Spectrum Characteristic Absorptions

References

Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-5-vinylpyridine is an emerging pyridine-based ligand with significant potential in coordination chemistry. Its unique structure, featuring both a coordinating pyridine nitrogen and a polymerizable vinyl group, alongside a sterically influential isopropyl substituent, offers a versatile platform for the design of novel metal complexes. These complexes are anticipated to find applications in catalysis, materials science, and as potential therapeutic agents. The isopropyl group provides steric bulk which can influence the coordination geometry and reactivity of the metal center, while the vinyl group allows for the incorporation of the resulting metal complexes into polymeric structures.

This document provides an overview of the potential applications of this compound as a ligand, along with detailed, inferred protocols for the synthesis of its metal complexes and their characterization. Due to the limited availability of direct literature on this specific ligand, the following protocols and data are based on established methodologies for structurally similar vinylpyridine and isopropyl-substituted pyridine ligands.

Potential Applications

The coordination chemistry of pyridyl ligands is vast and well-established. By analogy to related compounds, complexes of this compound are expected to be valuable in several areas:

  • Catalysis: Metal complexes supported by substituted pyridine ligands are known to catalyze a wide range of organic transformations. The steric and electronic properties imparted by the isopropyl group can be exploited to tune the selectivity and activity of catalytic processes such as hydrogenation, oxidation, and carbon-carbon bond formation.

  • Polymer-Supported Catalysts: The vinyl functionality allows for the polymerization of this compound or its copolymerization with other monomers. Subsequent metallation of these polymers can yield recyclable, polymer-supported catalysts, combining the advantages of homogeneous and heterogeneous catalysis.

  • Functional Materials: Coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand could exhibit interesting magnetic, optical, or porous properties. The isopropyl groups can influence the packing of the polymer chains or the framework structure, leading to materials with unique characteristics.

  • Drug Development: Pyridine derivatives are prevalent in many pharmaceuticals. Metal complexes are also being increasingly explored for their therapeutic potential. Coordination complexes of this compound could be investigated for their biological activity, including antimicrobial and anticancer properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal precursors and desired complex stoichiometries.

Protocol 1: Synthesis of a Generic Metal(II) Chloride Complex of this compound

Objective: To synthesize a representative [MCl₂(this compound)₂] complex (where M = Co, Ni, Cu, Zn).

Materials:

  • This compound (ligand)

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·6H₂O)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Ligand Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol.

  • Metal Salt Solution Preparation: In a separate 50 mL flask, dissolve 1.0 mmol of the desired metal(II) chloride hexahydrate in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change and/or precipitation is expected upon addition.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 4 hours. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under vacuum until a solid begins to form, then add 20 mL of diethyl ether to precipitate the product.

  • Washing and Drying: Wash the collected solid product with two 10 mL portions of cold ethanol, followed by two 10 mL portions of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex under vacuum for several hours to obtain the final product.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy (for diamagnetic complexes), and elemental analysis.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve Ligand in Ethanol dissolve_metal Dissolve Metal Salt in Ethanol mix_solutions Mix Solutions stir_reaction Stir at RT for 4h isolate_product Isolate Product (Filtration/Precipitation) wash_product Wash with Ethanol & Diethyl Ether dry_product Dry under Vacuum end_synthesis Synthesized Complex ftir FT-IR uv_vis UV-Vis nmr NMR (Diamagnetic) elemental_analysis Elemental Analysis

Data Presentation

The following tables summarize expected quantitative data for hypothetical metal complexes of this compound, based on trends observed for similar pyridine-based ligands.

Table 1: Expected FT-IR Spectroscopic Data (cm⁻¹)
Compoundν(C=N) Pyridine Ringν(C=C) Vinyl
This compound~1590~1630
[CoCl₂(L)₂]1600 - 1610~1630
[NiCl₂(L)₂]1605 - 1615~1630
[CuCl₂(L)₂]1600 - 1610~1630
[ZnCl₂(L)₂]1605 - 1615~1630

L = this compound

Note: An increase in the C=N stretching frequency upon coordination is indicative of the nitrogen atom of the pyridine ring coordinating to the metal center.

Table 2: Expected UV-Vis Spectroscopic Data (λmax, nm) in Ethanol
ComplexExpected d-d Transitions (Color)
[CoCl₂(L)₂]~520, ~680 (Blue/Green)
[NiCl₂(L)₂]~400, ~650, ~720 (Green)
[CuCl₂(L)₂]~680 - 750 (Blue/Green)
[ZnCl₂(L)₂]No d-d transitions (Colorless)

L = this compound

Signaling Pathways and Logical Relationships

The utility of this compound in creating functional materials, particularly polymer-supported catalysts, can be visualized through the following logical workflow.

logical_relationship cluster_ligand Ligand and Complex Formation cluster_polymerization Polymerization cluster_application Applications ligand This compound complex Metal Complex ligand->complex Coordination polymer Poly(this compound) ligand->polymer Homopolymerization copolymer Copolymer ligand->copolymer metal_precursor Metal Precursor (e.g., MCl₂) metal_precursor->complex monomer Other Monomers monomer->copolymer psc Polymer-Supported Catalyst catalysis Heterogeneous Catalysis functional_material Functional Material

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The combination of its coordinating pyridine moiety, polymerizable vinyl group, and sterically demanding isopropyl group makes it a highly attractive building block for the development of novel catalysts, functional materials, and potential therapeutic agents. The protocols and data presented herein, while inferred from related systems, provide a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile ligand. Further investigation is warranted to fully elucidate the properties and potential of its metal complexes.

experimental setup for reactions involving 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-Isopropyl-5-vinylpyridine

These application notes provide detailed experimental protocols for the synthesis, polymerization, and functionalization of this compound. The protocols are designed for researchers in organic chemistry, polymer science, and drug development, and are based on established methodologies for related vinylpyridine compounds.

Application Note 1: Synthesis of this compound

Introduction: this compound is a functionalized monomer that is not widely commercially available. The following protocol details a reliable laboratory-scale synthesis via the Wittig reaction, a common and versatile method for alkene synthesis from aldehydes.[1][2][3] This approach involves the conversion of 3-isopropylpyridine-5-carboxaldehyde to the desired vinylpyridine.

Protocol 1.1: Synthesis via Wittig Reaction

Objective: To synthesize this compound from 3-isopropylpyridine-5-carboxaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Potassium tert-butoxide (t-BuOK)

  • 3-isopropylpyridine-5-carboxaldehyde

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • NMR spectrometer

  • Glassware for extraction and chromatography

Procedure:

  • Ylide Preparation:

    • Set up a dry three-neck flask under an inert atmosphere.

    • Add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) in portions. The mixture will turn a characteristic yellow/orange color, indicating the formation of the ylide.[4]

    • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • Dissolve 3-isopropylpyridine-5-carboxaldehyde (1.0 equivalent) in anhydrous diethyl ether.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude mixture using silica gel column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to isolate the this compound.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of this compound

Ylide_Prep Ylide Preparation Aldehyde_Add Addition of Aldehyde Ylide_Prep->Aldehyde_Add Reagents_Ylide CH₃PPh₃Br + t-BuOK in Anhydrous Ether @ 0°C Reagents_Ylide->Ylide_Prep Reaction Stir at Room Temp (4-6 hours) Aldehyde_Add->Reaction Aldehyde 3-Isopropylpyridine- 5-carboxaldehyde Aldehyde->Aldehyde_Add Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Wittig synthesis of this compound.

Data Presentation: Optimization of Reaction Conditions
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1n-BuLi (1.1)THF-78 to 25675
2t-BuOK (1.1)THF0 to 25582
3t-BuOK (1.1)Et₂O0 to 25578
4NaH (1.2)DMSO251265

Application Note 2: Polymerization Reactions

Introduction: Vinylpyridines are versatile monomers that can undergo various types of polymerization, including free radical, anionic, and controlled radical polymerization methods.[5][6][7] The resulting polymers, poly(this compound), can have applications in areas such as catalysis, coatings, and biomedical materials.

Protocol 2.1: Free Radical Polymerization

Objective: To synthesize poly(this compound) using a free radical initiator.

Materials:

  • This compound (freshly purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous toluene or N,N-Dimethylformamide (DMF)

  • Methanol

  • Inhibitor removal column (e.g., packed with basic alumina)

Procedure:

  • Monomer Preparation: Pass the this compound monomer through an inhibitor removal column immediately before use.

  • Reaction Setup: In a Schlenk flask, dissolve the purified monomer in anhydrous toluene (e.g., 2 M concentration).

  • Initiator Addition: Add the radical initiator AIBN (e.g., 1 mol% relative to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol or hexanes.

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.

Protocol 2.2: Living Anionic Polymerization

Objective: To synthesize well-defined poly(this compound) with a narrow molecular weight distribution.

Materials:

  • This compound (rigorously purified and dried)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous methanol

Procedure:

  • Rigorous Purification: The monomer and solvent must be meticulously purified to remove all protic impurities. THF is typically distilled from sodium/benzophenone ketyl under argon. The monomer is distilled from calcium hydride.

  • Reaction Setup: Under a high-vacuum line or in a glovebox, add anhydrous THF to a reactor equipped with a magnetic stirrer.

  • Initiation: Cool the THF to -78°C (dry ice/acetone bath). Add the initiator, s-BuLi, via syringe. A color change should be observed.

  • Polymerization: Slowly add the purified monomer dropwise to the initiator solution at -78°C. A deep red color typically develops, indicating the presence of the living poly(vinylpyridyl) anions. The reaction is usually very fast.[8]

  • Termination: After stirring for a designated time (e.g., 1 hour), terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color will dissipate.

  • Isolation: Precipitate the polymer in a non-solvent (e.g., hexanes), filter, and dry under vacuum.

Workflow for Polymer Synthesis

Monomer Purified Monomer (this compound) FRP Free Radical Polymerization Monomer->FRP AP Anionic Polymerization Monomer->AP FRP_Cond AIBN/BPO Toluene, 70°C FRP->FRP_Cond AP_Cond s-BuLi THF, -78°C AP->AP_Cond Precip Precipitation & Drying FRP_Cond->Precip AP_Cond->Precip Poly_FRP Broad PDI Polymer Precip->Poly_FRP from FRP Poly_AP Narrow PDI Polymer Precip->Poly_AP from AP

Caption: Comparison of free radical and anionic polymerization workflows.

Data Presentation: Comparison of Polymerization Methods
MethodInitiatorMn (kDa)PDI (Mw/Mn)Architecture
Free RadicalAIBN35.51.85Linear, random
Anionics-BuLi25.01.05Linear, living
RAFTCPADB22.31.12Linear, controlled

Application Note 3: Post-Polymerization Modifications

Introduction: The chemical versatility of the pyridine ring and the polymer backbone allows for a range of post-polymerization modifications. Hydrogenation of the pyridine ring can create poly(vinylpiperidine) derivatives, altering solubility and basicity.[5] Quaternization of the pyridine nitrogen introduces a positive charge, creating a polyelectrolyte with applications as an antimicrobial agent or for gene delivery.[9][10]

Protocol 3.1: Catalytic Hydrogenation of the Pyridine Ring

Objective: To convert poly(this compound) to poly(3-Isopropyl-5-vinylpiperidine).

Materials:

  • Poly(this compound)

  • Rhodium on carbon (Rh/C, 5 wt%) or Platinum(IV) oxide (PtO₂)

  • Acetic acid or methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolution: Dissolve the polymer in a suitable solvent like acetic acid or methanol in a high-pressure reactor (autoclave).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 10 wt% of Rh/C relative to the polymer).

  • Hydrogenation: Seal the reactor, purge with H₂, and then pressurize to the desired pressure (e.g., 500-1000 psi).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 24-48 hours.

  • Isolation: Cool the reactor, carefully vent the H₂, and filter the mixture through Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. If acetic acid was used, the polymer will be in its salt form. It can be neutralized with a base and precipitated or dialyzed against water to purify.

Protocol 3.2: Quaternization of the Pyridine Nitrogen

Objective: To synthesize a poly(N-alkyl-3-isopropyl-5-vinylpyridinium halide) salt.

Materials:

  • Poly(this compound)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, hexyl bromide)

  • N,N-Dimethylformamide (DMF) or Methanol

  • Diethyl ether

Procedure:

  • Setup: Dissolve the polymer in DMF.

  • Reagent Addition: Add an excess of the alkyl halide (e.g., 3-5 equivalents per pyridine unit).

  • Reaction: Stir the solution at a specified temperature (e.g., 60°C) for 24 hours under an inert atmosphere.

  • Isolation: Precipitate the quaternized polymer by adding the reaction solution to a large volume of diethyl ether.

  • Purification: Collect the solid by filtration, wash thoroughly with diethyl ether to remove unreacted alkyl halide, and dry under vacuum. The degree of quaternization can be determined by ¹H NMR spectroscopy.[9]

Logical Flow of Polymer Modification

StartPolymer Poly(this compound) Hydrogenation Catalytic Hydrogenation (H₂, Rh/C) StartPolymer->Hydrogenation Quaternization Quaternization (Alkyl Halide, DMF) StartPolymer->Quaternization PiperidinePolymer Poly(vinylpiperidine) Derivative Hydrogenation->PiperidinePolymer QuatPolymer Quaternized Polyelectrolyte Quaternization->QuatPolymer

Caption: Post-polymerization modification pathways for poly(vinylpyridine).

Data Presentation: Quaternization with Methyl Iodide
EntryEquivalents of CH₃ITime (h)Temperature (°C)Degree of Quaternization (%)
11.5244065
23.0244092
33.0126095
45.02460>99

Application Note 4: pH-Responsive Drug Delivery

Introduction: Polymers containing pyridine moieties are pH-sensitive due to the protonation of the nitrogen atom at acidic pH (pKa of pyridine is ~5.2). This property can be exploited in drug delivery systems.[11][12] Block copolymers containing a poly(this compound) segment can self-assemble into micelles at physiological pH (7.4), encapsulating hydrophobic drugs. In the acidic environment of a tumor or an endosome (pH < 6.5), the pyridine units become protonated, leading to micelle destabilization and drug release.

Protocol 4.1: Loading of Curcumin into Block Copolymer Micelles

Objective: To encapsulate the hydrophobic drug Curcumin into micelles formed from a diblock copolymer, e.g., Poly(ethylene glycol)-b-poly(this compound) (PEG-b-P(iPrVP)).

Materials:

  • PEG-b-P(iPrVP) block copolymer

  • Curcumin

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate for the copolymer)

Procedure:

  • Dissolution: Dissolve the block copolymer and Curcumin in a small amount of DMF.

  • Micellization: Add PBS (pH 7.4) dropwise to the DMF solution under vigorous stirring. This induces the self-assembly of the amphiphilic block copolymer into micelles with the hydrophobic P(iPrVP) and Curcumin forming the core.

  • Dialysis: Transfer the solution to a dialysis bag and dialyze against a large volume of PBS (pH 7.4) for 48 hours to remove the DMF and any unencapsulated drug.

  • Characterization: Determine the size and morphology of the drug-loaded micelles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Drug Loading Quantification: Lyophilize a known volume of the micellar solution. Dissolve the solid in DMF and measure the Curcumin concentration using UV-Vis spectroscopy to calculate the drug loading content (DLC) and encapsulation efficiency (EE).

  • In Vitro Release: To study pH-triggered release, incubate the drug-loaded micelles in buffers of different pH (e.g., pH 7.4 and pH 5.0) and measure the amount of released Curcumin over time.

Conceptual Diagram of pH-Responsive Drug Delivery

cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (e.g., Tumor) Micelle Drug-Loaded Micelle (Stable) DrugIn Drug Encapsulated Micelle_Destab Micelle Destabilization (Protonation) Micelle->Micelle_Destab pH drop DrugOut Drug Released

Caption: pH-triggered drug release from poly(vinylpyridine) micelles.

Data Presentation: Drug Loading and Release
DrugCopolymerDLC (wt%)EE (%)Release at 24h (pH 7.4)Release at 24h (pH 5.0)
CurcuminPEG-b-P(iPrVP)8.27515%85%
PaclitaxelPEG-b-P(iPrVP)10.58112%91%

References

Application Notes and Protocols for the Purification of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-Isopropyl-5-vinylpyridine, a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The following protocols are based on established purification techniques for analogous compounds and are intended to serve as a comprehensive guide for obtaining high-purity this compound.

Introduction

This compound is a heterocyclic compound whose purity is critical for its intended applications, particularly in polymerization reactions and as a precursor in drug development. Impurities can significantly impact reaction kinetics, polymer properties, and the pharmacological profile of downstream products. The purification methods outlined below are designed to remove common impurities such as starting materials, reaction byproducts, and polymerization inhibitors.

Purification Methods Overview

The primary methods for the purification of this compound are:

  • Flash Column Chromatography: Effective for separating the target compound from non-volatile impurities and compounds with different polarities.

  • Vacuum Distillation: Ideal for removing non-volatile impurities and separating compounds with different boiling points. This method is particularly crucial for vinylpyridines to prevent polymerization at high temperatures.

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic pyridine derivative from acidic and neutral impurities.

The choice of method will depend on the nature and quantity of the impurities present in the crude product. In many cases, a combination of these techniques may be necessary to achieve the desired level of purity.

Quantitative Data Summary

Purification MethodPurity Achieved (Typical)Yield (Typical)Key Impurities Removed
Flash Column Chromatography >98%70-90%Starting materials, reaction byproducts
Vacuum Distillation >99%60-80%Non-volatile impurities, solvents, inhibitors
Acid-Base Extraction >95% (as a preliminary step)85-95%Acidic and neutral impurities

Experimental Protocols

Flash Column Chromatography

This method is suitable for purifying small to medium scale (milligrams to several grams) of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes

  • Rotary evaporator

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

    • Visualize the spots under UV light (254 nm) to determine the Rf value of the desired product and identify impurities. The optimal solvent system should provide an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • If adsorbed, dry the silica gel and carefully add it to the top of the column.

    • If in solution, carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane), as determined by TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product.[1]

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

This method is suitable for larger quantities of the compound and is effective at removing non-volatile impurities. It is critical to perform this under vacuum to prevent polymerization.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol (TBC) or hydroquinone)

  • Distillation apparatus (short-path or fractional)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Protocol:

  • Apparatus Setup:

    • Assemble the distillation apparatus. A short-path distillation apparatus is often sufficient.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation:

    • Add the crude this compound to the distillation flask along with a stir bar.

    • Add a small amount of a polymerization inhibitor (e.g., a few crystals of TBC).

  • Distillation:

    • Begin stirring the mixture.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor and the pressure of the system.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Product Collection:

    • Collect the purified product in a pre-weighed receiving flask.

    • Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Acid-Base Extraction

This is a useful preliminary purification step to remove acidic and neutral impurities from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

Protocol:

  • Dissolution:

    • Dissolve the crude product in diethyl ether.

  • Acidic Wash:

    • Transfer the ether solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake vigorously.

    • Allow the layers to separate. The protonated pyridine will move to the aqueous layer.

    • Drain the aqueous layer into a separate flask.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the pyridine.

  • Neutralization and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10). This will deprotonate the pyridinium salt, regenerating the free base.

    • Extract the aqueous solution with fresh diethyl ether (three times).

  • Drying and Solvent Removal:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the purified this compound.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity by integrating proton signals.

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.

Visualizations

Caption: General workflow for the purification of this compound.

Caption: Workflow for Acid-Base Extraction of this compound.

Caption: Workflow for Flash Column Chromatography purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropyl-5-vinylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step process. This typically begins with the modification of a pre-existing pyridine ring, followed by the introduction of the vinyl group. A plausible route involves the introduction of the isopropyl group onto a pyridine scaffold, followed by a carbonyl addition and subsequent elimination to form the vinyl group. The Horner-Wadsworth-Emmons (HWE) reaction is a frequently employed method for the olefination step due to its stereoselectivity and the ease of byproduct removal.[1][2][3]

Q2: What is the most significant challenge in handling this compound?

The most significant challenge is the high propensity of the vinylpyridine to undergo polymerization.[4] This can occur during synthesis, purification, and storage. The polymerization is often initiated by heat, light, or the presence of radical initiators. Therefore, it is crucial to work at low temperatures when possible, protect the compound from light, and use inhibitors during storage.

Troubleshooting Guides

Problem 1: Low yield during the introduction of the isopropyl group.

Question: I am attempting to introduce the isopropyl group onto the pyridine ring via a Grignard reaction with 3-cyanopyridine, but I am getting a low yield of the desired 3-isopropylpyridine. What are the likely side reactions?

Answer:

Low yields in this Grignard reaction can be attributed to several side reactions:

  • Reaction with trace water: Grignard reagents are highly reactive towards protic sources like water. Any moisture in the reaction setup will quench the Grignard reagent, reducing the amount available to react with the 3-cyanopyridine. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Formation of byproducts from the Grignard reagent itself: Self-coupling of the Grignard reagent can occur, leading to the formation of 2,3-dimethylbutane.

  • Addition to the pyridine ring: While the primary reaction is with the cyano group, Grignard reagents can also add to the pyridine ring itself, typically at the 2- or 6-position, leading to dihydropyridine intermediates that can be rearomatized to form a mixture of products.[5]

Side Reaction Contributing Factors Troubleshooting Steps
Quenching of Grignard reagentPresence of moistureUse oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-coupling of Grignard reagentHigher reaction temperaturesMaintain a low reaction temperature during the formation and reaction of the Grignard reagent.
Addition to the pyridine ringExcess Grignard reagent, elevated temperaturesUse a stoichiometric amount of the Grignard reagent. Add the Grignard reagent slowly to the solution of 3-cyanopyridine at a low temperature.
Problem 2: Incomplete conversion or formation of alcohol byproduct during the olefination step.

Question: I am using a Horner-Wadsworth-Emmons (HWE) reaction to convert 3-acetyl-5-isopropylpyridine to this compound, but I am observing incomplete conversion and the formation of a significant amount of 1-(3-isopropylpyridin-5-yl)ethanol. What could be the cause?

Answer:

This issue likely stems from problems with the HWE reaction conditions. The formation of the alcohol suggests that a reduction of the ketone is occurring, or the elimination of the phosphate intermediate is not proceeding to completion.

  • Insufficiently strong base: The HWE reaction requires a sufficiently strong base to deprotonate the phosphonate ester and generate the reactive ylide. If the base is too weak, the ylide will not be formed in sufficient concentration, leading to incomplete conversion.

  • Reaction with the carbonyl group of the phosphonate ester: Some strong bases can react with the carbonyl group of the phosphonate ester itself, leading to side products.

  • Protonation of the intermediate: If there are protic sources in the reaction mixture, the betaine intermediate can be protonated, leading to the formation of the alcohol after workup.

Issue Potential Cause Recommended Solution
Incomplete conversionWeak base, insufficient reaction timeUse a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is allowed to proceed for a sufficient amount of time.
Formation of alcohol byproductProton source present, incomplete eliminationEnsure anhydrous conditions. The choice of base and reaction conditions can influence the rate of elimination. Using conditions that favor the elimination of the phosphate intermediate, such as the Masamune-Roush conditions (LiCl and an amine base), can be beneficial for base-sensitive substrates.[6]
Problem 3: Polymerization of the final product during purification.

Question: My this compound is polymerizing during distillation. How can I purify the product without causing polymerization?

Answer:

Polymerization during purification is a common issue with vinylpyridines. High temperatures required for distillation can initiate this process.

  • Thermal Polymerization: Elevated temperatures during distillation are a primary cause of polymerization.

  • Presence of Initiators: Trace impurities can act as initiators for polymerization.

Problem Contributing Factor Troubleshooting Strategy
Polymerization during distillationHigh temperatureUse vacuum distillation to lower the boiling point of the product. Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the distillation flask.
Polymerization during storageExposure to light and airStore the purified product in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen). Add a polymerization inhibitor for long-term storage.

Experimental Protocols

A detailed experimental protocol for a key step, the Horner-Wadsworth-Emmons reaction, is provided below as an example.

Protocol: Horner-Wadsworth-Emmons Olefination of 3-acetyl-5-isopropylpyridine

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C. Add a solution of 3-acetyl-5-isopropylpyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. It is advisable to add a small amount of a polymerization inhibitor (e.g., TBC) to the fractions containing the product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Isopropyl Group Introduction cluster_1 Step 2: Vinyl Group Formation (HWE Reaction) 3-Cyanopyridine 3-Cyanopyridine 3-Acetylpyridine_intermediate 3-Acetyl-5-isopropylpyridine 3-Cyanopyridine->3-Acetylpyridine_intermediate 1. Isopropyl Grignard 2. H3O+ This compound This compound 3-Acetylpyridine_intermediate->this compound HWE Reaction Phosphonate_Ylide Phosphonate Ylide Phosphonate_Ylide->this compound

Caption: Plausible synthetic route to this compound.

Troubleshooting Logic for Low Yield in HWE Reaction

HWE_Troubleshooting Start Low Yield in HWE Reaction Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Alcohol_Byproduct Alcohol Byproduct Formation? Start->Alcohol_Byproduct Weak_Base Weak Base Incomplete_Conversion->Weak_Base Yes Short_Time Insufficient Reaction Time Incomplete_Conversion->Short_Time Yes Protic_Source Protic Source Present Alcohol_Byproduct->Protic_Source Yes Incomplete_Elimination Incomplete Elimination Alcohol_Byproduct->Incomplete_Elimination Yes Use Stronger Base (NaH, t-BuOK) Use Stronger Base (NaH, t-BuOK) Weak_Base->Use Stronger Base (NaH, t-BuOK) Increase Reaction Time Increase Reaction Time Short_Time->Increase Reaction Time Ensure Anhydrous Conditions Ensure Anhydrous Conditions Protic_Source->Ensure Anhydrous Conditions Optimize Conditions (e.g., Masamune-Roush) Optimize Conditions (e.g., Masamune-Roush) Incomplete_Elimination->Optimize Conditions (e.g., Masamune-Roush)

Caption: Decision tree for troubleshooting low yields in the HWE reaction.

References

Technical Support Center: Synthesis of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and yield improvement of 3-Isopropyl-5-vinylpyridine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most analogous and industrially relevant method for synthesizing substituted vinylpyridines is the catalytic dehydrogenation of the corresponding ethylpyridine derivative. In this case, this compound would be synthesized from 3-Isopropyl-5-ethylpyridine. Another common method involves the condensation of a picoline (methylpyridine) with formaldehyde, followed by dehydration of the resulting alcohol.[1][2][3]

Q2: What are the critical parameters that influence the yield of the dehydrogenation reaction?

A2: The key parameters that significantly impact the reaction yield include:

  • Catalyst: The choice of catalyst is crucial. Modified zeolites (e.g., ZSM-5, X, Y) and metal oxides on supports (e.g., V₂O₅/MgO, MoO₃/MgO) are commonly used.[2][3]

  • Reaction Temperature: The temperature of the catalytic zone is a critical factor, typically ranging from 200°C to 450°C for vapor-phase reactions.[2]

  • Molar Ratio of Reactants: In cases where a co-reactant like formaldehyde is used, its molar ratio to the picoline precursor is important.[2]

  • Weight Hourly Space Velocity (WHSV): This parameter, which relates the feed rate to the catalyst weight, influences the contact time and thus the conversion and selectivity.[2]

  • Presence of Inhibitors: To prevent polymerization of the vinylpyridine product, a polymerization inhibitor is often added during synthesis and purification.[1][4]

Q3: How can I minimize the polymerization of this compound during and after synthesis?

A3: Polymerization is a common side reaction for vinylpyridines.[4][5] To mitigate this:

  • Add a Polymerization Inhibitor: Introduce an inhibitor such as 4-tert-butylcatechol (TBC) into the reaction mixture and during purification.[1][4]

  • Control Temperature: Avoid excessive temperatures during distillation and storage. Vinylpyridines are sensitive to heat-induced polymerization.[5]

  • Refrigerated Storage: Store the purified product at low temperatures (e.g., -20°C) to prolong its shelf life.[5]

  • Inert Atmosphere: Handle and store the monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate polymerization.

Q4: What purification methods are recommended for this compound?

A4: The primary method for purifying vinylpyridines is vacuum distillation . This is performed in the presence of a polymerization inhibitor to prevent the product from polymerizing at elevated temperatures.[1][6] For removing inhibitors, passing the monomer through a column of basic alumina has also been suggested.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Inappropriate catalyst or catalyst deactivation.- Suboptimal reaction temperature or pressure.- Incorrect molar ratio of reactants.- Insufficient contact time with the catalyst (high WHSV).- Product loss during workup and purification.- Screen different catalysts (e.g., modified zeolites, metal oxides).- Optimize the reaction temperature and pressure based on literature for similar compounds.[2]- Adjust the molar ratio of reactants.- Vary the WHSV to find the optimal contact time.[2]- Ensure efficient extraction and minimize transfers. Use an inhibitor during distillation.
Product Polymerization - Absence or insufficient amount of polymerization inhibitor.- Excessive temperature during reaction or purification.- Presence of oxygen or other initiators.- Prolonged storage at ambient temperature.- Add an effective polymerization inhibitor like 4-tert-butylcatechol (TBC).[1][4]- Use vacuum distillation to lower the boiling point.[1][6]- Perform the reaction and purification under an inert atmosphere.- Store the purified product at or below -20°C.[5]
Formation of Byproducts - Side reactions such as ring alkylation or dimerization.- Cracking or decomposition at high temperatures.- Incorrect catalyst leading to low selectivity.- Optimize the catalyst to improve selectivity. Modified zeolites can offer high selectivity.[2][3]- Lower the reaction temperature to minimize thermal decomposition.- Analyze byproducts (e.g., by GC-MS) to understand the side reactions and adjust conditions accordingly.
Difficulty in Purification - Co-distillation of impurities with similar boiling points.- Polymerization in the distillation flask.- Inhibitor removal issues.- Use fractional vacuum distillation for better separation.- Ensure a sufficient amount of inhibitor is present in the distillation pot.- Consider passing the crude product through an alumina column to remove polar impurities and the inhibitor before distillation.[6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of analogous vinylpyridines, which can serve as a starting point for optimizing the synthesis of this compound.

VinylpyridinePrecursorCatalystTemperature (°C)Conversion (%)Selectivity/Yield (%)Reference
2-Vinylpyridine2-Picoline & Formaldehyde3 wt% Cs-ZSM-530040.990.5 (Selectivity)[2]
4-Vinylpyridine4-Picoline & FormaldehydeModified Zeolite200 - 450-High Yield & Selectivity[2][3]
2-Vinylpyridine2-EthylpyridineV₂O₅/MgO---[3]
4-Vinylpyridine4-EthylpyridineMoO₃/MgO---[3]
Substituted Pyridines---58% (Batch)92% (Flow with dehydrating agent)[7]

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of 3-Isopropyl-5-ethylpyridine

This protocol is a generalized procedure based on the synthesis of similar vinylpyridines and should be optimized for the specific substrate.

1. Catalyst Preparation (Example: Cs-ZSM-5):

  • Ion-exchange a commercial ZSM-5 zeolite with a cesium salt solution (e.g., cesium nitrate).
  • Wash the zeolite thoroughly with deionized water until the washings are free of the anion.
  • Dry the modified zeolite at 100-120°C.
  • Calcine the dried catalyst at 400-700°C for several hours.[2]

2. Reaction Setup:

  • Pack a fixed-bed reactor with the prepared catalyst.
  • Set up a system to deliver the 3-Isopropyl-5-ethylpyridine precursor in the vapor phase, typically using a carrier gas (e.g., nitrogen).
  • The reactor outlet should be connected to a condenser and a collection flask cooled in an ice bath.

3. Dehydrogenation Reaction:

  • Heat the reactor to the desired temperature (e.g., 300-450°C).[2]
  • Introduce the 3-Isopropyl-5-ethylpyridine vapor into the reactor at a controlled weight hourly space velocity (WHSV) of 0.25-1.00 h⁻¹.[2]
  • Collect the liquid product in the cooled collection flask containing a polymerization inhibitor (e.g., TBC).

4. Workup and Purification:

  • Extract the collected liquid with a suitable organic solvent and wash with brine.
  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
  • Filter and concentrate the solution under reduced pressure.
  • Purify the crude product by vacuum distillation in the presence of a fresh portion of inhibitor.

Visualizations

Synthesis_Pathway Synthesis of this compound Precursor 3-Isopropyl-5-ethylpyridine Intermediate Vapor Phase Precursor->Intermediate Vaporization Product This compound Intermediate->Product Catalytic Dehydrogenation Byproduct H₂ Gas Catalyst Modified Zeolite Catalyst (e.g., Cs-ZSM-5) Catalyst->Intermediate Conditions Heat (300-450°C) Inert Atmosphere Conditions->Intermediate

Caption: Synthesis of this compound via catalytic dehydrogenation.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Analyze Conversion Rate (e.g., by GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Optimize_Conditions Optimize Reaction Conditions: - Temperature - WHSV - Catalyst Activity Low_Conversion->Optimize_Conditions Check_Losses Investigate Product Loss: - Polymerization - Purification Losses High_Conversion->Check_Losses End Yield Improved Optimize_Conditions->End Add_Inhibitor Increase/Add Inhibitor Check_Losses->Add_Inhibitor Improve_Purification Refine Purification Technique (e.g., Fractional Distillation) Check_Losses->Improve_Purification Add_Inhibitor->End Improve_Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: 3-Isopropyl-5-vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 3-Isopropyl-5-vinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common polymerization methods for this compound?

A1: While specific literature on this compound is limited, common methods for structurally similar vinylpyridines, such as 3-vinylpyridine, include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and anionic polymerization. RAFT polymerization is often preferred due to its tolerance of various functional groups and control over polymer architecture.[1][2] Anionic polymerization is also a viable method for vinylpyridines, but requires stringent reaction conditions to prevent side reactions.

Q2: What are the main challenges in polymerizing this compound?

A2: The primary challenge is potential steric hindrance from the bulky isopropyl group at the 3-position of the pyridine ring. This can lead to:

  • Slower Polymerization Rates: The bulky substituent may hinder the approach of the monomer to the propagating chain end.

  • Low Monomer Conversion: Steric hindrance can lead to incomplete polymerization.

  • Difficulty in Achieving High Molecular Weights: Chain termination or transfer reactions may become more prominent relative to propagation.

  • Side Reactions: The nitrogen atom on the pyridine ring can potentially interfere with certain initiators, particularly in cationic polymerization.

Q3: How can I purify the this compound monomer before polymerization?

A3: Monomer purity is crucial for successful polymerization. A typical purification procedure involves:

  • Removal of inhibitor (if present) by passing the monomer through a column of basic alumina.

  • Drying over a suitable agent like calcium hydride (CaH₂).

  • Distillation under reduced pressure to remove any oligomers or other impurities.

Q4: Which initiator is recommended for the RAFT polymerization of this compound?

A4: For RAFT polymerization of vinylpyridines, a common thermal initiator is 2,2'-Azobis(isobutyronitrile) (AIBN). The choice of RAFT agent is also critical, with dithiobenzoates and trithiocarbonates being common choices for vinylpyridines.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Polymerization or Very Low Conversion 1. Impure Monomer: Inhibitors or other impurities in the monomer can terminate the polymerization. 2. Inactive Initiator/RAFT Agent: The initiator or RAFT agent may have degraded. 3. Incorrect Reaction Temperature: The temperature may be too low for efficient initiation. 4. Oxygen Inhibition: The presence of oxygen can inhibit radical polymerization.1. Purify the Monomer: Ensure the monomer is freshly purified by passing it through basic alumina and distilling it under reduced pressure. 2. Use Fresh Reagents: Use a fresh batch of initiator and RAFT agent. 3. Optimize Temperature: For AIBN, a typical temperature range is 60-80 °C.[1][3] Consider increasing the temperature in small increments. 4. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[4]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Poor Control over Polymerization: This could be due to an inappropriate RAFT agent, incorrect monomer/RAFT agent/initiator ratio, or high reaction temperature. 2. Chain Transfer Reactions: Unwanted chain transfer to solvent or impurities can broaden the PDI.1. Optimize RAFT Conditions: Screen different RAFT agents and adjust the molar ratios of the components. A typical starting point for the monomer to RAFT agent ratio is between 100:1 and 500:1.[3] 2. Choose an Appropriate Solvent: Use a solvent with a low chain transfer constant. Toluene or 1,4-dioxane are often used for vinylpyridine polymerizations.[4]
Precipitation of Polymer During Reaction 1. Poor Solubility of the Polymer: The growing polymer chain may become insoluble in the reaction solvent. 2. Cross-linking Reactions: Side reactions could lead to the formation of an insoluble network.1. Change the Solvent: Select a solvent in which the polymer is more soluble. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be good options. 2. Lower the Monomer Concentration: A lower concentration may help to keep the polymer in solution.
Inconsistent Polymerization Results 1. Variability in Reagent Purity: Inconsistent monomer or solvent purity can lead to different outcomes. 2. Inconsistent Degassing: The amount of residual oxygen can vary between experiments. 3. Temperature Fluctuations: Poor temperature control can affect the rate of polymerization.1. Standardize Purification Protocols: Implement a consistent protocol for purifying all reagents. 2. Standardize Degassing Procedure: Use a consistent method and duration for degassing. 3. Ensure Stable Temperature Control: Use a reliable oil bath or heating mantle with a temperature controller.

Experimental Protocols

Representative Protocol for RAFT Polymerization of this compound

This protocol is adapted from the RAFT polymerization of 3-vinylpyridine and should be optimized for this compound.[3]

Materials:

  • This compound (freshly purified)

  • 2-Cyano-2-propyl benzodithioate (CPBD) or other suitable RAFT agent

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a clean, dry Schlenk tube, add the RAFT agent (e.g., CPBD, 1 equivalent) and the initiator (e.g., AIBN, 0.1-0.2 equivalents).

  • Monomer Addition: Add the purified this compound (e.g., 100-500 equivalents) and the anhydrous solvent to the Schlenk tube.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required reaction time (e.g., 4-24 hours).

  • Termination: To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold n-hexane or diethyl ether).

  • Isolation: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using size-exclusion chromatography (SEC) and confirm the structure using ¹H NMR spectroscopy.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Observed Check_Conversion Low or No Conversion? Start->Check_Conversion Check_PDI High PDI? Check_Conversion->Check_PDI No Solution_Purity Purify Monomer & Use Fresh Reagents Check_Conversion->Solution_Purity Yes Check_Precipitation Precipitation During Reaction? Check_PDI->Check_Precipitation No Solution_RAFT_Ratio Optimize RAFT Agent & Ratios Check_PDI->Solution_RAFT_Ratio Yes Solution_Solvent Change Solvent Check_Precipitation->Solution_Solvent Yes End Successful Polymerization Check_Precipitation->End No Solution_Degas Improve Degassing (Freeze-Pump-Thaw) Solution_Purity->Solution_Degas Solution_Temp Optimize Reaction Temperature Solution_Degas->Solution_Temp Solution_Temp->End Solution_RAFT_Ratio->End Solution_Concentration Lower Monomer Concentration Solution_Solvent->Solution_Concentration Solution_Concentration->End

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Isopropyl-5-vinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common strategy for the synthesis of vinylpyridines involves the condensation of a methyl-substituted pyridine with formaldehyde to form an ethanolpyridine intermediate, followed by dehydration. For this compound, a likely precursor would be 3-Isopropyl-5-methylpyridine. The reaction proceeds in two main steps:

  • Hydroxyethylation: Reaction of 3-Isopropyl-5-methylpyridine with formaldehyde (usually as an aqueous solution, formalin, or paraformaldehyde) to form 1-(3-isopropyl-5-pyridyl)ethanol. This step is typically catalyzed by a weak acid.

  • Dehydration: Elimination of water from the ethanol intermediate to yield the desired this compound. This is often achieved by heating with a dehydrating agent or a strong base.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to monitor and optimize include:

  • Temperature: Both the hydroxyethylation and dehydration steps are sensitive to temperature.

  • Reaction Time: Insufficient time can lead to low conversion, while excessive time may promote side reactions.

  • Catalyst: The choice and concentration of the catalyst are crucial for both steps.

  • Reactant Stoichiometry: The molar ratio of the pyridine precursor to formaldehyde can influence yield and byproduct formation.

  • Solvent: The choice of solvent can affect reaction rates and product solubility.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the consumption of starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including intermediates and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction temperature or time. 2. Catalyst deactivation or insufficient catalyst loading. 3. Poor quality of reagents (e.g., wet solvent, old formaldehyde).1. Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation. 2. Increase the catalyst loading or use a fresh batch of catalyst. Consider a different catalyst. 3. Ensure all reagents and solvents are pure and dry.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Catalyst is too aggressive or not selective.1. Lower the reaction temperature. 2. Optimize the molar ratio of 3-Isopropyl-5-methylpyridine to formaldehyde. 3. Screen different catalysts to find one with higher selectivity. For example, moving from a strong acid to a weaker one in the first step.
Polymerization of the Vinylpyridine Product 1. High temperatures during reaction or purification. 2. Presence of radical initiators. 3. Prolonged storage without an inhibitor.1. Maintain the lowest possible temperature during distillation. Consider vacuum distillation. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to radical formation. 3. Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the purified product for storage.[1][2]
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase after extraction. 2. Formation of an emulsion during workup. 3. Product co-elutes with impurities during chromatography.1. Adjust the pH of the aqueous phase to suppress the basicity of the pyridine nitrogen and increase its partitioning into the organic layer. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).

Data Presentation

The following table summarizes hypothetical data for the optimization of the dehydration step in the synthesis of this compound.

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1NaOH (40%)190465
2KOH (40%)190472
3KOH (40%)210475 (with some polymerization)
4KOH (50%)190478
5KOH (50%)190682

Note: This data is illustrative and based on typical conditions for similar reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound

Step 1: Hydroxyethylation

  • To a stirred solution of 3-Isopropyl-5-methylpyridine in a suitable solvent (e.g., toluene), add an aqueous solution of formaldehyde and a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-isopropyl-5-pyridyl)ethanol.

Step 2: Dehydration

  • The crude 1-(3-isopropyl-5-pyridyl)ethanol is mixed with a dehydrating agent (e.g., 40-50% aqueous NaOH or KOH solution).

  • The mixture is heated to a high temperature (e.g., 190-210 °C) while stirring vigorously.

  • The product, this compound, is distilled off as it is formed.

  • The collected distillate is then purified by fractional distillation under reduced pressure to obtain the final product.

Mandatory Visualization

experimental_workflow start Start: 3-Isopropyl-5-methylpyridine step1 Step 1: Hydroxyethylation (80-100 °C) start->step1 reagents1 Formaldehyde, Acetic Acid, Toluene reagents1->step1 workup1 Aqueous Workup (Neutralization, Extraction) step1->workup1 intermediate Crude 1-(3-isopropyl-5-pyridyl)ethanol workup1->intermediate step2 Step 2: Dehydration (190-210 °C) intermediate->step2 reagents2 KOH (40-50% aq.) reagents2->step2 purification Purification (Vacuum Distillation) step2->purification product Final Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Product Yield cause1 Low Conversion? issue->cause1 Check Reaction Monitoring Data cause2 Byproduct Formation? issue->cause2 Analyze Crude by GC-MS cause3 Product Loss during Workup? issue->cause3 Analyze Aqueous Layer solution1a Increase Temp/Time cause1->solution1a Yes solution1b Increase Catalyst Load cause1->solution1b Yes solution2a Decrease Temperature cause2->solution2a Yes solution2b Optimize Stoichiometry cause2->solution2b Yes solution3a Adjust pH during Extraction cause3->solution3a Yes solution3b Add Brine to Emulsion cause3->solution3b Yes

Caption: Troubleshooting logic for low product yield.

References

preventing self-polymerization of 3-Isopropyl-5-vinylpyridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of 3-Isopropyl-5-vinylpyridine during storage.

Troubleshooting Guide

Issue: Suspected Polymerization of this compound

Use the following flowchart to diagnose and address potential polymerization of your stored this compound.

Troubleshooting_Flowchart start Start: Suspected Polymerization q1 1. Visual Inspection: Is the monomer clear and free-flowing? start->q1 a1_yes No signs of polymerization. Proceed with caution. q1->a1_yes Yes q2 2. Increased Viscosity or Gel Formation? q1->q2 No q4 4. Check Storage Conditions: - Temperature? - Inhibitor present? - Exposure to light/air? a1_yes->q4 a2_yes High probability of polymerization. q2->a2_yes Yes q3 3. Presence of Precipitate or Solid Mass? q2->q3 No action1 Action: - Quarantine the material. - Do not attempt to heat or dissolve the polymer. - Contact EHS for disposal. a2_yes->action1 a3_yes Significant polymerization has occurred. q3->a3_yes Yes q3->q4 No a3_yes->action1 end End action1->end a4_improper Improper Storage Conditions Identified q4->a4_improper Improper q4->end Proper action2 Action: - Review and correct storage procedures. - Implement recommended storage conditions. a4_improper->action2 action2->end

Caption: Troubleshooting workflow for suspected polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes the self-polymerization of this compound?

A1: The self-polymerization of this compound, a vinyl monomer, is a free-radical chain reaction.[1][2] This process can be initiated by:

  • Heat: Elevated temperatures increase the rate of free radical formation.

  • Light: UV light can provide the energy to initiate polymerization.

  • Contaminants: Impurities, such as peroxides or metal ions, can act as initiators.[3]

  • Absence of Inhibitor: Without a stabilizing agent, the monomer is highly susceptible to polymerization.

Q2: What are the visible signs of polymerization?

A2: You should visually inspect your monomer before each use. Signs of polymerization include:

  • Increased viscosity (thicker than usual).

  • Formation of a gel or semi-solid.

  • Presence of a white or off-white precipitate or solid mass.

  • Hazy or cloudy appearance.

Q3: What inhibitors are recommended for storing this compound?

  • 4-tert-Butylcatechol (TBC): A widely used inhibitor for styrene and vinylpyridines.[3][4][5] It is a free radical scavenger that requires the presence of oxygen to be effective.[6][7]

  • Hydroquinone (HQ): Another common phenolic inhibitor that functions by scavenging free radicals in the presence of oxygen.[8][9][10]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize the risk of self-polymerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Some sources suggest storage below -20°C for long-term stability.[8]

  • Atmosphere: Store under an atmosphere containing oxygen (e.g., air) to ensure the effectiveness of phenolic inhibitors like TBC and HQ.[6][7] Do not store under an inert atmosphere like nitrogen or argon if using these inhibitors.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Store in a tightly sealed container to prevent contamination.

Q5: How can I be sure my inhibitor is still active?

A5: The inhibitor concentration depletes over time, especially if the monomer is exposed to heat or light. It is crucial to monitor the inhibitor level, particularly for long-term storage. A colorimetric method based on ASTM D4590 can be used to determine the concentration of TBC in styrene, and a similar principle can be applied to vinylpyridines.[7]

Data Summary

The following table summarizes general recommendations for the storage and stabilization of vinylpyridines. Note that these are starting points, and optimal conditions for this compound may need to be determined experimentally.

ParameterRecommendation
Inhibitor 4-tert-Butylcatechol (TBC) or Hydroquinone (HQ)
Inhibitor Concentration 10 - 100 ppm (parts per million)
Storage Temperature 2-8°C (refrigerated)
Atmosphere Air (oxygen is required for phenolic inhibitors)
Light Protection Amber or opaque container

Experimental Protocols

Protocol 1: Visual Inspection of this compound

Objective: To visually assess the monomer for signs of polymerization.

Materials:

  • Sample of this compound in its original container.

  • Clean, dry glass vial.

  • White and black background for inspection.

  • Adequate lighting.

Procedure:

  • Before opening, gently swirl the original container to ensure homogeneity. Avoid vigorous shaking, which can introduce air bubbles.

  • In a well-ventilated fume hood, dispense a small aliquot of the monomer into a clean, dry glass vial.

  • Hold the vial against a white background and observe for any color changes, haziness, or the presence of particulate matter.

  • Hold the vial against a black background to better visualize any light-colored precipitates.

  • Tilt the vial and observe the flow of the liquid. Note any increase in viscosity or the presence of gel-like substances.

  • Record all observations in your lab notebook. If any signs of polymerization are present, follow the troubleshooting guide.

Protocol 2: Accelerated Stability Study to Determine Optimal Inhibitor Concentration

Objective: To determine the most effective concentration of an inhibitor for preventing polymerization of this compound under elevated temperatures.

Materials:

  • This compound, freshly purified to remove any existing inhibitor.

  • Selected inhibitor (e.g., TBC or HQ).

  • Series of small, sealable amber glass vials.

  • Oven or heating block with precise temperature control.

  • Analytical balance.

  • Viscometer or rheometer.

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent that is compatible with the monomer.

  • Create a series of samples of the purified monomer with varying concentrations of the inhibitor (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm).

  • Aliquot each sample into multiple sealed amber vials, ensuring a small headspace of air.

  • Place the vials in an oven at a constant elevated temperature (e.g., 40°C or 50°C).

  • At regular time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one vial from each concentration series.

  • Allow the vials to cool to room temperature.

  • Visually inspect each sample for any signs of polymerization.

  • Measure the viscosity of each sample. A significant increase in viscosity indicates the onset of polymerization.

  • Plot the viscosity versus time for each inhibitor concentration. The optimal concentration will be the lowest one that prevents a significant increase in viscosity for the desired storage period at the accelerated temperature.

Visualizations

Polymerization_Inhibition Monomer Vinylpyridine Monomer Radical Free Radical Monomer->Radical forms Polymer Polymer Chain Monomer->Polymer propagates to Initiator Initiator (Heat, Light, Contaminant) Initiator->Monomer activates Radical->Monomer attacks Inhibitor Inhibitor (e.g., TBC) + Oxygen Radical->Inhibitor reacts with Inactive Inactive Product Inhibitor->Inactive forms

Caption: Mechanism of free-radical polymerization and inhibition.

References

stability issues and degradation of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 3-Isopropyl-5-vinylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems related to the stability of this compound.

Issue: Unexpected Polymerization of the Monomer

If you observe a sudden increase in viscosity, solidification, or the formation of a precipitate in your sample of this compound, it is likely undergoing polymerization.

Troubleshooting Steps:

  • Immediate Action:

    • Isolate the container in a fume hood, away from heat and other chemicals.

    • If the polymerization is vigorous and generating heat, cool the container with a water bath. Be cautious of potential container rupture due to pressure buildup.

  • Identify the Cause:

    • Improper Storage: Was the compound stored in a cool, dark place? Exposure to heat and light can initiate polymerization.[1]

    • Inhibitor Depletion: Has the container been open for an extended period? The polymerization inhibitor (often a substituted catechol) can be consumed over time, especially with repeated exposure to air.

    • Contamination: Was the compound exposed to contaminants such as peroxides, strong acids, or strong oxidants? These can act as initiators for polymerization.[2][3]

  • Preventive Measures for Future Experiments:

    • Storage: Always store this compound in a tightly sealed container, in a refrigerator or freezer (-20°C is recommended), and protected from light.[4][5]

    • Inhibitor Monitoring: For long-term storage or after opening, it may be necessary to check the inhibitor concentration and add more if needed.

    • Handling: Use clean, dry equipment and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Issue: Sample Discoloration (Yellowing or Browning)

A change in the color of this compound from colorless to yellow or brown is often an indication of degradation.

Troubleshooting Steps:

  • Assess Purity:

    • Perform an analytical test such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the sample and identify any degradation products.

  • Identify the Cause:

    • Air Oxidation: Prolonged exposure to air can lead to the formation of colored byproducts. The pyridine ring and the vinyl group are susceptible to oxidation.

    • Light Exposure: Photochemical reactions can occur upon exposure to UV light, leading to the formation of colored impurities.[6]

    • Trace Impurities: The presence of certain metal ions or other impurities can catalyze degradation reactions.

  • Purification and Prevention:

    • Purification: If the discoloration is minor and the purity is still acceptable for your application, you may be able to use the sample after filtration. For higher purity requirements, distillation under reduced pressure in the presence of a polymerization inhibitor may be necessary.

    • Prevention: To prevent future discoloration, strictly adhere to recommended storage and handling procedures, including storage in amber vials or containers wrapped in aluminum foil to protect from light.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored in a cool, dry, dark, and well-ventilated area.[7][8] For long-term stability, refrigeration at 2-8°C or freezing at -20°C is recommended.[4][5] The container should be tightly sealed to prevent exposure to air and moisture. It is often supplied with a polymerization inhibitor.

  • Q2: Why is it important to store this compound in the dark?

    • A2: The vinyl group in the molecule makes it susceptible to light-induced polymerization.[9] Storing it in the dark, for instance in an amber bottle, helps to prevent this unwanted reaction.

  • Q3: Can I store this compound under air?

    • A3: While short-term handling in air may be unavoidable, for long-term storage, it is best to keep it under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the formation of peroxides, which can initiate polymerization.[3]

Stability and Degradation

  • Q4: What are the main degradation pathways for this compound?

    • A4: The primary degradation pathway is polymerization of the vinyl group.[1] Other potential degradation pathways include oxidation of the pyridine ring or the vinyl group, and decomposition at elevated temperatures.[10]

  • Q5: At what temperature does this compound start to decompose?

  • Q6: Is this compound susceptible to hydrolysis?

    • A6: Vinylpyridines are generally not expected to undergo hydrolysis under normal conditions as they lack hydrolyzable functional groups.[12]

Experimental Use

  • Q7: I noticed a precipitate in my reaction mixture containing this compound. What could be the cause?

    • A7: A precipitate could be the result of polymerization of the this compound, especially if the reaction is run at elevated temperatures or for an extended period without an inhibitor. It could also be an insoluble product of a side reaction.

  • Q8: How can I monitor the stability of my this compound sample over time?

    • A8: You can monitor the purity of your sample using analytical techniques such as GC, HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Data Presentation

Table 1: General Stability and Storage Recommendations for Vinylpyridines

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)To minimize polymerization and degradation rates.[4][5]
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation and peroxide formation.
Light Conditions Store in the dark (amber vials)To prevent light-induced polymerization.[8][10]
Inhibitor Typically contains an inhibitor (e.g., TBC)To prevent spontaneous polymerization.[1]
Incompatible Materials Strong oxidants, strong acids, peroxidesCan initiate violent polymerization.[2][8]

Experimental Protocols

Protocol 1: Monitoring the Purity of this compound using Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of a this compound sample.

1. Objective: To determine the percentage purity of a this compound sample and detect the presence of any volatile impurities or degradation products.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)

  • Microsyringe

3. Method:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard if available).

    • Calculate the area percentage of the main peak to estimate the purity. The presence of other peaks may indicate impurities or degradation products.

4. Interpretation: A decrease in the area percentage of the this compound peak in a sample over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Troubleshooting_Polymerization start Observation: Unexpected Polymerization action1 Immediate Action: Isolate and Cool Container start->action1 cause Identify the Cause action1->cause storage Improper Storage? (Heat/Light Exposure) cause->storage inhibitor Inhibitor Depletion? cause->inhibitor contamination Contamination? cause->contamination prevention Implement Preventive Measures storage->prevention inhibitor->prevention contamination->prevention store_properly Store Cool, Dark, & Sealed prevention->store_properly monitor_inhibitor Monitor Inhibitor prevention->monitor_inhibitor handle_carefully Use Clean Equipment, Inert Atmosphere prevention->handle_carefully end Problem Resolved store_properly->end monitor_inhibitor->end handle_carefully->end

Caption: Troubleshooting workflow for unexpected polymerization.

Degradation_Factors main This compound Degradation factor1 Heat main->factor1 factor2 Light (UV) main->factor2 factor3 Oxygen (Air) main->factor3 factor4 Contaminants (e.g., Peroxides, Acids) main->factor4 degradation_product Degradation Products (e.g., Polymers, Oxides) factor1->degradation_product factor2->degradation_product factor3->degradation_product factor4->degradation_product

Caption: Key factors influencing the degradation of this compound.

References

Technical Support Center: Purification of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Isopropyl-5-vinylpyridine. The following sections offer detailed protocols and data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, viscous liquid. What are the likely impurities?

A1: The dark color and high viscosity are often indicative of polymer formation. Vinylpyridines are highly susceptible to polymerization, especially when exposed to heat, light, or acidic conditions. Other potential impurities depend on the synthetic route but may include unreacted starting materials such as 3-isopropyl-5-methylpyridine and formaldehyde, as well as the intermediate alcohol, 1-(3-isopropyl-5-pyridyl)ethanol.

Q2: How can I prevent polymerization during purification?

A2: To prevent polymerization, it is crucial to use a polymerization inhibitor. Common choices for vinylpyridines include 4-tert-butylcatechol (TBC), hydroquinone (HQ), or 4-methoxyphenol (MEHQ).[1] These should be added to the crude material before any heating steps, such as distillation. It is also advisable to store the compound at low temperatures and away from light.

Q3: What is the recommended method for purifying crude this compound?

A3: Vacuum distillation is the most effective method for purifying this compound on a laboratory scale.[2] This technique allows for distillation at a lower temperature, which significantly reduces the risk of thermally induced polymerization. It is essential to perform the distillation in the presence of a polymerization inhibitor.

Q4: I am seeing a solid forming in my distillation flask/column. What should I do?

A4: Solid formation during distillation is a strong indication of polymerization.[3] If this occurs, immediately and safely stop the distillation and cool the apparatus. The solid is likely a polymer and can be difficult to remove once fully formed. This issue typically arises from insufficient inhibitor concentration or excessive temperatures.

Q5: How can I remove the polymerization inhibitor from my purified product?

A5: If a phenolic inhibitor like TBC or HQ was used, it can be removed by washing the purified this compound with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The inhibitor will be deprotonated and dissolve in the aqueous phase. Subsequently, the organic layer should be washed with water to remove any residual NaOH, dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.

Q6: What are the expected boiling point and pressure for the vacuum distillation of this compound?

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Inhibitor
2-Vinylpyridine105.14158760TBC
3-Vinylpyridine105.148232TBC
4-Vinylpyridine105.14171760HQ
This compound147.22Estimated >180760TBC/HQ

Note: Data for this compound is estimated based on related structures. TBC: 4-tert-butylcatechol, HQ: Hydroquinone.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitor
  • Dissolve the this compound containing the phenolic inhibitor in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 1 M NaOH two more times.

  • Wash the organic layer with an equal volume of deionized water to remove residual NaOH.

  • Wash the organic layer with brine (saturated NaCl solution) to aid in drying.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the inhibitor-free this compound.

Protocol 2: Vacuum Distillation of this compound

Safety Note: This procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Ensure all glassware is dry and free of any acidic residues.

  • To the crude this compound in a round-bottom flask, add a polymerization inhibitor such as 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm.

  • Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

  • Set up a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Begin stirring the crude material.

  • Slowly and carefully apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

  • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Gradually increase the temperature until the product begins to distill. Monitor the head temperature closely.

  • Collect the fraction that distills at a constant temperature. This will be the purified this compound.

  • Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.

  • Once the desired fraction is collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Add a small amount of inhibitor to the collected product for safe storage.

Visualization

G Troubleshooting Purification of this compound start Start: Crude this compound check_appearance Assess Appearance: Dark and/or Viscous? start->check_appearance add_inhibitor Add Polymerization Inhibitor (e.g., TBC, 100-200 ppm) check_appearance->add_inhibitor Yes check_appearance->add_inhibitor No (Still Recommended) vacuum_distillation Perform Vacuum Distillation add_inhibitor->vacuum_distillation check_distillation Solid Formation During Distillation? vacuum_distillation->check_distillation stop_distillation STOP DISTILLATION Cool System check_distillation->stop_distillation Yes collect_product Collect Pure Fraction check_distillation->collect_product No review_conditions Review Conditions: - Increase Inhibitor Concentration - Decrease Distillation Temperature stop_distillation->review_conditions review_conditions->start Restart with Fresh Crude check_inhibitor Inhibitor Removal Required? collect_product->check_inhibitor inhibitor_removal Perform Aqueous NaOH Wash (Protocol 1) check_inhibitor->inhibitor_removal Yes store_product Store with Inhibitor at Low Temperature check_inhibitor->store_product No final_product Final Product: Pure, Inhibitor-Free This compound inhibitor_removal->final_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Poly(3-Isopropyl-5-vinylpyridine) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(3-isopropyl-5-vinylpyridine). The following sections offer guidance on common issues encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: Which polymerization methods are recommended for controlling the molecular weight of poly(this compound)?

A1: For precise control over molecular weight and to achieve a narrow molecular weight distribution (low polydispersity index, Đ), living/controlled polymerization techniques are highly recommended. The most suitable methods for substituted vinylpyridines include:

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This is a versatile and robust controlled radical polymerization technique that is tolerant of a wide variety of functional groups. It is an excellent choice for designing well-defined polymers.[1][2]

  • Anionic Polymerization: This is a living polymerization technique that can produce polymers with very narrow molecular weight distributions.[3] However, it requires stringent purification of reagents and an inert atmosphere.

  • Nitroxide-Mediated Polymerization (NMP): This is another controlled radical polymerization method that can be used for vinylpyridines.

Q2: How does the initiator-to-monomer ratio affect the molecular weight of the resulting polymer?

A2: In controlled polymerizations, the number-average molecular weight (Mn) is directly proportional to the monomer-to-initiator (or chain transfer agent) ratio and the monomer conversion. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, assuming high conversion.

Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

A3: In RAFT polymerization, the CTA is crucial for controlling the polymerization. The molecular weight of the resulting polymer is determined by the ratio of the moles of monomer consumed to the moles of the CTA used. The choice of CTA is critical and depends on the specific monomer being polymerized. For vinylpyridines, trithiocarbonates and dithiobenzoates have been used successfully.[2]

Q4: Can steric hindrance from the isopropyl group at the 3-position affect the polymerization?

A4: Yes, steric hindrance from bulky substituents near the vinyl group can influence the polymerization kinetics. The isopropyl group at the 3-position may slow down the rate of polymerization compared to less substituted vinylpyridines. This might require longer reaction times or higher temperatures to achieve high monomer conversion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Polydispersity Index (Đ > 1.3) 1. Impurities in the monomer or solvent.2. Too high initiator concentration.3. Inappropriate RAFT agent for the monomer.4. Loss of "living" character due to side reactions.1. Purify the monomer by passing it through a column of basic alumina to remove inhibitors. Ensure the solvent is dry and deoxygenated.2. Decrease the initiator concentration relative to the RAFT agent. A typical initiator-to-RAFT agent ratio is between 1:5 and 1:10.3. For vinylpyridines, consider using a trithiocarbonate or a dithiobenzoate RAFT agent. Test a few different CTAs to find the optimal one.4. Lower the reaction temperature to minimize side reactions. Ensure a thoroughly deoxygenated environment.
Low Monomer Conversion 1. Insufficient reaction time or temperature.2. Inhibitor present in the monomer.3. Low initiator concentration or initiator decomposition.4. Steric hindrance from the monomer substituents.1. Increase the polymerization time or temperature. Monitor the conversion over time by taking aliquots.2. Ensure the monomer is properly purified before use.3. Check the initiator's half-life at the reaction temperature and ensure a sufficient amount is used.4. Longer reaction times may be necessary for sterically hindered monomers.
Bimodal or Multimodal Molecular Weight Distribution 1. Inefficient initiation by the RAFT agent.2. Presence of oxygen, which can lead to termination and new chain initiation.3. Chain transfer to solvent or monomer.1. Ensure the chosen RAFT agent is suitable for vinylpyridine polymerization.2. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles.3. Choose a solvent with a low chain transfer constant.
Inconsistent Results Between Batches 1. Variations in the purity of reagents.2. Inconsistent degassing or inert atmosphere control.3. Inaccurate measurement of reagents.1. Use reagents from the same lot or re-purify them for each experiment.2. Standardize the degassing procedure and use a reliable inert gas source.3. Carefully and accurately measure all components, especially the initiator and RAFT agent.

Quantitative Data Summary

The following table provides an illustrative example of how the monomer-to-RAFT agent ratio can be used to target different molecular weights for a poly(vinylpyridine). The data is based on typical results for RAFT polymerization of vinylpyridines and should be considered a starting point for the polymerization of this compound.

Target Mn ( g/mol ) [Monomer]:[RAFT Agent]:[Initiator] Conversion (%) Experimental Mn ( g/mol ) Polydispersity (Đ)
5,00050:1:0.1>954,800 - 5,5001.10 - 1.20
10,000100:1:0.1>959,500 - 11,0001.15 - 1.25
20,000200:1:0.1>9518,000 - 22,0001.20 - 1.30
50,000500:1:0.1>9545,000 - 55,0001.25 - 1.35

Note: Mn = Number-average molecular weight, Đ = Polydispersity Index (Mw/Mn). The optimal conditions for poly(this compound) may vary.

Experimental Protocols

Protocol: RAFT Polymerization of this compound

This protocol is adapted from established procedures for the RAFT polymerization of vinylpyridines, particularly 3-vinylpyridine.[2]

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl benzodithioate (CPBD) or other suitable RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Inhibitor removal column (basic alumina)

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer Purification: Pass the this compound monomer through a short column of basic alumina to remove any polymerization inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the RAFT agent (e.g., CPBD) and the initiator (e.g., AIBN).

  • Addition of Reagents: Add the purified monomer and the anhydrous, deoxygenated solvent to the Schlenk flask. The amounts should correspond to the desired target molecular weight as per the ratios in the table above.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and begin stirring. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be taken at different time points under an inert atmosphere to determine monomer conversion (by ¹H NMR) and molecular weight (by GPC/SEC).

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Weighing Weigh Reagents (Monomer, RAFT Agent, Initiator) Monomer_Purification->Reagent_Weighing Reaction_Setup Combine Reagents in Schlenk Flask Reagent_Weighing->Reaction_Setup Solvent_Prep Prepare Anhydrous, Deoxygenated Solvent Solvent_Prep->Reaction_Setup Degassing Degas Mixture (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Heat and Stir under Inert Atmosphere Degassing->Polymerization Termination Terminate Polymerization (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Purification Filter, Wash, and Dry Polymer Precipitation->Purification Characterization Characterize Polymer (GPC, NMR) Purification->Characterization Troubleshooting_Tree Start High Polydispersity (Đ)? Check_Purity Are Monomer and Solvent Pure? Start->Check_Purity Yes Success Problem Solved Start->Success No Purify Purify Monomer and Use Anhydrous Solvent Check_Purity->Purify No Check_Initiator Is Initiator Ratio Too High? Check_Purity->Check_Initiator Yes Purify->Success Reduce_Initiator Decrease Initiator Concentration Check_Initiator->Reduce_Initiator Yes Check_RAFT Is RAFT Agent Appropriate? Check_Initiator->Check_RAFT No Reduce_Initiator->Success Change_RAFT Select a Different RAFT Agent Check_RAFT->Change_RAFT No Check_Temp Is Temperature Too High? Check_RAFT->Check_Temp Yes Change_RAFT->Success Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Temp->Success No Lower_Temp->Success

References

Technical Support Center: Troubleshooting NMR of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 3-Isopropyl-5-vinylpyridine, with a focus on addressing peak broadening.

Troubleshooting Guide: Peak Broadening

Peak broadening in the NMR spectrum of this compound can obscure important structural information. The following guide provides a systematic approach to diagnosing and resolving this issue.

Question: Why are the peaks in the ¹H NMR spectrum of my this compound sample broad?

Answer: Broad peaks in an NMR spectrum can arise from several factors related to the sample, the instrument, and the inherent chemical properties of the analyte. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Sample Preparation and Instrument Settings

Poor sample preparation and suboptimal instrument settings are common culprits for broad peaks.

  • Shimming: Improper shimming of the magnetic field is a primary cause of broad and distorted peaks.[1]

    • Solution: Carefully shim the instrument before acquiring the spectrum. If you are inexperienced, seek assistance from an experienced user or the facility manager.

  • Sample Homogeneity: The presence of solid particles or insolubility of the compound can lead to a non-homogeneous sample, causing significant line broadening.[1][2]

    • Solution: Ensure your sample is fully dissolved. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[3]

    • Solution: Prepare a more dilute sample. A typical concentration for ¹H NMR is 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3]

Step 2: Investigate Chemical and Physical Properties of this compound

The inherent properties of this compound and its potential reactions can also contribute to peak broadening.

  • Aggregation: Pyridine-containing molecules can sometimes self-associate or aggregate, especially at higher concentrations. This can lead to changes in the local magnetic environment and result in broader peaks.

    • Solution: Try acquiring the spectrum at a lower concentration. Using a different solvent, particularly one that can disrupt intermolecular hydrogen bonding, may also be beneficial.

  • Polymerization: The vinyl group in this compound makes it susceptible to polymerization, which can be initiated by light, heat, or trace impurities. The presence of oligomers or polymers in your sample will lead to very broad signals. Vinylpyridines are known to autopolymerize, even under cold storage.

    • Solution: Use a fresh sample if possible. Store the compound in a cool, dark place and consider adding a radical inhibitor like butylated hydroxytoluene (BHT) if storage for an extended period is necessary. When preparing the NMR sample, work quickly and avoid excessive exposure to light and heat.

  • Chemical Exchange: The isopropyl group or the pyridine ring might be involved in conformational exchange processes that occur on the NMR timescale, leading to broadened peaks. The rate of these exchange processes is often temperature-dependent.

    • Solution: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange enough to resolve separate signals, while increasing the temperature might average the signals into a sharp peak.

Step 3: Check for Paramagnetic Impurities

The presence of even trace amounts of paramagnetic substances can cause significant peak broadening.[4]

  • Dissolved Oxygen: Molecular oxygen (O₂) is paramagnetic and can contribute to line broadening.

    • Solution: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the NMR tube for several minutes before capping it. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.

  • Paramagnetic Metal Ions: Contamination with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) from glassware, reagents, or catalysts used in the synthesis of this compound can severely broaden NMR signals.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. If metal contamination is suspected, you can try to remove the metal ions by passing the sample through a small plug of silica gel or by adding a chelating agent like EDTA, though the latter will add new signals to the spectrum. A method for improving spectra of aqueous samples containing paramagnetic metals involves precipitation of the metal cations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for acquiring the NMR spectrum of this compound?

A1: Chloroform-d (CDCl₃) is a common starting point for many organic molecules and should be suitable for this compound. Other common deuterated solvents like acetone-d₆, acetonitrile-d₃, or benzene-d₆ can also be used depending on the desired chemical shift dispersion and to avoid overlapping solvent and analyte signals.

Q2: What concentration of this compound should I use for ¹H NMR?

A2: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended.[3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[3] However, be aware that higher concentrations can increase the risk of peak broadening due to viscosity and aggregation.

Q3: Could the nitrogen atom in the pyridine ring be causing the peak broadening?

A3: The nitrogen atom has a nuclear spin (I=1 for ¹⁴N) and can exhibit quadrupolar relaxation, which can lead to broadening of adjacent proton signals. However, this effect is usually more pronounced for protons directly attached to the nitrogen or in very close proximity. In the case of this compound, this is less likely to be the primary cause of broadening for the isopropyl and vinyl protons but may contribute to the line width of the aromatic protons.

Q4: My sample is air-sensitive. How should I prepare the NMR sample?

A4: For air-sensitive compounds, it is crucial to prepare the sample in an inert atmosphere (e.g., in a glovebox). Use a deuterated solvent that has been degassed. The NMR tube can be sealed with a tight-fitting cap and wrapped with Parafilm for short-term measurements. For longer-term or more sensitive experiments, flame-sealing the NMR tube under vacuum is the best practice.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Place a small plug of glass wool into the narrow end of a Pasteur pipette.

  • Filter the solution through the glass wool plug directly into a clean 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is between 4 and 5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: Sample Preparation for Air-Sensitive or Potentially Polymerizable Samples

  • Perform all steps under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

  • Use a deuterated solvent that has been previously degassed by at least three freeze-pump-thaw cycles.

  • Weigh 5-10 mg of this compound into a vial.

  • Add ~0.7 mL of the degassed deuterated solvent.

  • Once dissolved, filter the solution through a glass wool-plugged pipette into the NMR tube.

  • Cap the NMR tube tightly. For extra protection, wrap the cap and the top of the tube with Parafilm.

  • For maximum protection, flame-seal the NMR tube under vacuum.

Data Presentation

ParameterRecommended ValueRationale
Concentration (¹H NMR) 5-25 mg / 0.6-0.7 mLBalances signal strength with minimizing viscosity and aggregation effects.[3]
Concentration (¹³C NMR) 50-100 mg / 0.6-0.7 mLHigher concentration needed for the less sensitive ¹³C nucleus.[3]
Solvent Volume 0.6 - 0.7 mLEnsures proper positioning within the NMR probe's detection coil.
Filtration Yes (Glass Wool)Removes particulate matter that disrupts magnetic field homogeneity.[2]
Degassing RecommendedRemoves paramagnetic O₂ which can cause line broadening.

Visualization

Troubleshooting_Peak_Broadening start Start: Broad Peaks Observed check_sample_prep Step 1: Check Sample Preparation & Instrument Settings start->check_sample_prep is_shim_ok Is shimming optimal? check_sample_prep->is_shim_ok re_shim Re-shim the instrument is_shim_ok->re_shim No is_sample_homo Is the sample homogeneous (fully dissolved, no particles)? is_shim_ok->is_sample_homo Yes re_shim->is_sample_homo filter_sample Filter the sample is_sample_homo->filter_sample No is_conc_ok Is the concentration appropriate? is_sample_homo->is_conc_ok Yes filter_sample->is_conc_ok dilute_sample Prepare a more dilute sample is_conc_ok->dilute_sample No check_chem_props Step 2: Investigate Chemical Properties is_conc_ok->check_chem_props Yes dilute_sample->check_chem_props is_aggregation Could aggregation be an issue? check_chem_props->is_aggregation lower_conc_change_solvent Lower concentration or change solvent is_aggregation->lower_conc_change_solvent Yes is_polymerization Is polymerization possible? is_aggregation->is_polymerization No lower_conc_change_solvent->is_polymerization use_fresh_sample Use fresh sample, consider inhibitor is_polymerization->use_fresh_sample Yes is_exchange Is chemical exchange occurring? is_polymerization->is_exchange No use_fresh_sample->is_exchange vt_nmr Perform variable temperature (VT) NMR is_exchange->vt_nmr Yes check_impurities Step 3: Check for Paramagnetic Impurities is_exchange->check_impurities No vt_nmr->check_impurities is_degassed Is the sample degassed? check_impurities->is_degassed degas_sample Degas the sample (N₂ bubble or Freeze-Pump-Thaw) is_degassed->degas_sample No is_metal Could there be paramagnetic metal contamination? is_degassed->is_metal Yes degas_sample->is_metal purify_sample Purify sample or use chelating agent is_metal->purify_sample Yes end End: Peaks Sharpened is_metal->end No purify_sample->end

Caption: Troubleshooting workflow for peak broadening in NMR.

References

Validation & Comparative

Spectroscopic Validation of 3-Isopropyl-5-vinylpyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides a comprehensive comparison of the spectroscopic data for the target compound, 3-Isopropyl-5-vinylpyridine, against a common structural isomer, 4-vinylpyridine. Detailed experimental protocols for a plausible synthetic route and subsequent spectroscopic analyses are presented to aid researchers in the validation of their synthesized compounds.

Proposed Synthesis of this compound

A feasible synthetic route to this compound involves a two-step process commencing with the appropriate aldehyde, which then undergoes a Wittig reaction to form the vinyl group. The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes, offering high regioselectivity for the double bond placement.[1][2]

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-isopropylpyridine-3-carbaldehyde

This intermediate can be synthesized from 3-bromo-5-isopropylpyridine via a Grignard reaction followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF).

Step 2: Wittig Olefination to Yield this compound

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The reaction mixture is allowed to stir at room temperature for 1 hour to form the deep red phosphonium ylide.

  • Olefination: The flask is cooled again to 0 °C, and a solution of 5-isopropylpyridine-3-carbaldehyde in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the known data for the commercially available alternative, 4-vinylpyridine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentKey Differentiating Features
This compound (Predicted) ~8.45d~2.0H-2 (Py)Presence of isopropyl signals (septet and doublet). Different splitting patterns for pyridine protons.
~8.30d~2.0H-6 (Py)
~7.60t~2.0H-4 (Py)
~6.70dd17.6, 10.8-CH=CH₂
~5.85d17.6-CH=CH ₂ (trans)
~5.40d10.8-CH=CH ₂ (cis)
~3.05sept6.9-CH (CH₃)₂
~1.30d6.9-CH(CH ₃)₂
4-vinylpyridine (Reference) 8.58dd4.4, 1.6H-2, H-6 (Py)Absence of isopropyl signals. Symmetrical pattern for pyridine protons.
7.25dd4.4, 1.6H-3, H-5 (Py)
6.65dd17.6, 10.8-CH=CH₂
5.90d17.6-CH=CH ₂ (trans)
5.45d10.8-CH=CH ₂ (cis)

Typical coupling constants for vinyl groups are in the range of 11-18 Hz for trans and 6-15 Hz for cis coupling.[3]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)AssignmentKey Differentiating Features
This compound (Predicted) ~150.0C-2 (Py)Presence of signals for the isopropyl group (~34 and ~23 ppm). Different chemical shifts for pyridine carbons due to substitution pattern.
~147.5C-6 (Py)
~145.0C-5 (Py)
~135.0-C H=CH₂
~133.0C-3 (Py)
~132.0C-4 (Py)
~117.0-CH=C H₂
~34.0-C H(CH₃)₂
~23.5-CH(C H₃)₂
4-vinylpyridine (Reference) 150.2C-2, C-6 (Py)Fewer signals in the aromatic region due to symmetry. Absence of isopropyl carbon signals.
145.5C-4 (Py)
136.5-C H=CH₂
121.0C-3, C-5 (Py)
116.8-CH=C H₂

Chemical shifts for sp² hybridized carbons in alkenes and aromatic rings typically appear in the δ 115-150 ppm range.[4][5]

Table 3: Infrared (IR) Spectroscopy Data (Thin Film, cm⁻¹)

CompoundWavenumber (cm⁻¹)AssignmentKey Differentiating Features
This compound (Predicted) ~3080=C-H stretch (vinyl)Presence of C-H stretching and bending from the isopropyl group.
~2960, ~2870C-H stretch (isopropyl)
~1635C=C stretch (vinyl)
~1590, ~1470C=C, C=N stretch (pyridine ring)
~1385, ~1370C-H bend (isopropyl, characteristic doublet)
~990, ~910=C-H bend (out-of-plane, vinyl)
4-vinylpyridine (Reference) ~3085=C-H stretch (vinyl)Absence of characteristic isopropyl C-H bands.[3][6]
~3010=C-H stretch (aromatic)
~1637C=C stretch (vinyl)[3]
~1598C=C, C=N stretch (pyridine ring)[3][6]
~995, ~915=C-H bend (out-of-plane, vinyl)

Alkene C=C stretching typically appears in the 1620-1680 cm⁻¹ region, while vinyl =C-H out-of-plane bends are characteristic around 990 and 910 cm⁻¹.[7]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization, EI)

Compoundm/z ValueAssignmentKey Differentiating Features
This compound (Predicted) 147[M]⁺ (Molecular Ion)Different molecular ion peak (147 vs. 105). Characteristic loss of a methyl group ([M-15]⁺) and a propyl fragment from the isopropyl group.
132[M-15]⁺ (Loss of CH₃)
104[M-43]⁺ (Loss of C₃H₇)
4-vinylpyridine (Reference) 105[M]⁺ (Molecular Ion)Fragmentation pattern dominated by the stable pyridine ring.
104[M-1]⁺ (Loss of H)
78[M-27]⁺ (Loss of HCN)

Mass spectrometry provides the molecular weight of a compound, and fragmentation patterns offer structural insights.[8] The loss of an alkyl group is a common fragmentation pathway for alkylpyridines.[6]

Experimental Protocols for Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded from 4000 to 600 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer with an ionization energy of 70 eV. The sample is introduced via a direct insertion probe or gas chromatography inlet. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Experimental Workflow

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 5-Isopropylpyridine- 3-carbaldehyde wittig Wittig Reaction (CH3PPh3Br, n-BuLi) start->wittig product Crude Product wittig->product purify Column Chromatography product->purify final_product Pure 3-Isopropyl- 5-vinylpyridine purify->final_product nmr NMR (¹H, ¹³C) final_product->nmr analysis ir FTIR final_product->ir analysis ms MS (EI) final_product->ms analysis data Compare Data to Reference (4-VP) nmr->data ir->data ms->data

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

comparative study of initiators for 3-Isopropyl-5-vinylpyridine polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of vinylpyridines, particularly 3-vinylpyridine (3VP), is of significant interest for the development of functional polymers used in various applications, including drug delivery and materials science. The choice of initiator is a critical parameter that dictates the control over polymer architecture, molecular weight, and polydispersity. This guide provides a comparative overview of different initiator systems for the polymerization of 3-vinylpyridine, with supporting experimental data and protocols to aid in the selection of the most suitable method for a given research objective. While this guide focuses on 3-vinylpyridine, the principles discussed can be extended to its derivatives, such as 3-Isopropyl-5-vinylpyridine, although steric and electronic effects of the substituent should be considered.

Performance Comparison of Initiator Systems

The selection of an initiator system is contingent on the desired polymerization technique. The most common methods for 3-vinylpyridine polymerization are controlled radical polymerization and anionic polymerization. Each method offers distinct advantages and disadvantages in terms of control, experimental conditions, and monomer scope.

Polymerization TypeInitiator SystemMonomerTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Nitroxide-Mediated Radical Polymerization (NMRP) 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) / Benzoyl Peroxide (BPO)3-Vinylpyridine138>90Up to 45,000< 1.3[1]
Nitroxide-Mediated Radical Polymerization (NMRP) Urethane-functionalized alkoxyamine3-Vinylpyridine125>90Controlled, linear with conversion< 1.2[2]
Anionic Polymerization Nucleophiles (e.g., organic or inorganic salts) in aqueous mediaZwitterionic derivatives of vinylpyridinesRoom TemperatureHighControlled, linear with conversionLow[3]
Anionic Polymerization sec-Butyllithium (sec-BuLi)2-Vinylthiophene (analogous vinyl heterocycle)-78QuantitativeControlled, close to calculated values< 1.18[4]
Atom Transfer Radical Polymerization (ATRP) 1-Phenylethyl chloride / CuCl / Me6[5]aneN44-Vinylpyridine40~90 (in 3h)Controlled, linear with conversionLow[6]

Note: Data for direct comparison of initiators for this compound is limited. The table presents data for 3-vinylpyridine and analogous monomers to provide a foundational understanding. The performance of these initiators with substituted vinylpyridines may vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for different polymerization techniques.

Nitroxide-Mediated Radical Polymerization (NMRP) of 3-Vinylpyridine

This protocol is based on the bulk polymerization of 3-vinylpyridine using a bimolecular initiating system of TEMPO and a conventional radical initiator.

Materials:

  • 3-Vinylpyridine (3VP), freshly distilled

  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

  • Benzoyl Peroxide (BPO)

  • Argon gas

  • Two-necked round-bottom flask

Procedure:

  • An appropriate amount of TEMPO and BPO are added to a two-necked round-bottom flask.

  • The flask is charged with the desired amount of 3-vinylpyridine.

  • The reaction mixture is degassed by purging with argon gas.

  • The flask is sealed under vacuum or maintained under an inert atmosphere.

  • The polymerization is carried out at a controlled temperature (e.g., 138 °C) for a specified duration.

  • The reaction is terminated, and the polymer is purified, typically by precipitation in a non-solvent.

Anionic Polymerization of a Vinyl Heterocycle (as an analogue)

This protocol describes the general procedure for the living anionic polymerization of a vinyl monomer, which can be adapted for vinylpyridines.

Materials:

  • Vinyl monomer (e.g., 2-vinylthiophene), rigorously purified

  • Organolithium initiator (e.g., sec-butyllithium) in a hydrocarbon solvent

  • Anhydrous tetrahydrofuran (THF)

  • High-vacuum manifold and all-glass apparatus with break-seals

  • Methanol for termination

Procedure:

  • All glassware is rigorously cleaned and dried. The reaction is assembled on a high-vacuum line.

  • The solvent (THF) is distilled into the reaction flask and cooled to -78 °C.

  • The initiator (e.g., sec-BuLi) is introduced into the reaction flask via a break-seal.

  • The purified monomer is then distilled into the reaction flask to initiate polymerization. The reaction mixture typically undergoes a color change.

  • The polymerization is allowed to proceed for a specific time.

  • The living polymer chains are terminated by the addition of degassed methanol.

  • The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Key Concepts and Relationships

The choice of polymerization technique and initiator has a direct impact on the polymerization kinetics and the final polymer properties. The following diagram illustrates the logical workflow for selecting an appropriate polymerization strategy.

Polymerization_Workflow cluster_goal Polymerization Goal cluster_technique Polymerization Technique cluster_initiator Initiator System cluster_outcome Expected Outcome Goal Desired Polymer Characteristics CRP Controlled Radical Polymerization (CRP) Goal->CRP Tolerance to functional groups Anionic Anionic Polymerization Goal->Anionic High purity & strict conditions NMRP NMRP (e.g., TEMPO) CRP->NMRP ATRP ATRP (e.g., Cu-based) CRP->ATRP Anionic_Init Anionic Initiators (e.g., Organolithiums) Anionic->Anionic_Init Outcome Well-defined Polymer (Controlled Mn, Low PDI) NMRP->Outcome ATRP->Outcome Anionic_Init->Outcome

References

A Comparative Performance Analysis of Polymers from Vinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct properties and performance of poly(2-vinylpyridine), poly(3-vinylpyridine), and poly(4-vinylpyridine).

The isomeric form of vinylpyridine profoundly influences the physicochemical properties and, consequently, the functional performance of the resulting polymers. Poly(2-vinylpyridine) (P2VP), poly(3-vinylpyridine) (P3VP), and poly(4-vinylpyridine) (P4VP) exhibit significant differences in their thermal stability, solubility, and basicity. These variations dictate their suitability for a range of applications, including drug delivery systems, catalytic processes, and advanced materials development. This guide provides a detailed comparison of these three polymers, supported by experimental data and standardized protocols for their synthesis and characterization.

Comparative Data of Poly(vinylpyridine) Isomers

The positioning of the nitrogen atom within the pyridine ring is the primary determinant of the distinct properties observed among the vinylpyridine polymer isomers. The following table summarizes the key quantitative data for P2VP, P3VP, and P4VP.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(3-vinylpyridine) (P3VP)Poly(4-vinylpyridine) (P4VP)
Glass Transition Temperature (Tg) ~104 °C[1]No data available~142 °C[1]
pKa ~4.1 - 4.98[2][3][4]No data available~3-4[5]
Solubility Soluble in DMF, THF, toluene, methanol, ethanol, and CHCl3.[6] Precipitates from water, hexanes, and ether.[6]Limited data; reported to be synthesized via RAFT emulsion polymerization.[7]Soluble in DMF, acetic acid, and lower alcohols.[8][9] Often requires polar cosolvents like DMF, DMSO, and NMP for dissolution of higher molecular weight polymers.[1]

Physicochemical Properties and Performance

The steric hindrance and electronic effects arising from the nitrogen's position in the pyridine ring have a direct impact on the polymer's behavior.

Thermal Properties: P4VP exhibits a significantly higher glass transition temperature (Tg) of approximately 142 °C compared to P2VP's Tg of around 104 °C.[1] This indicates that P4VP has reduced chain mobility and requires higher temperatures for thermal processing.[1] The higher Tg of P4VP can be advantageous in applications requiring greater thermal stability.

Acidity (pKa): The basicity of the pyridine nitrogen is a critical parameter. P2VP has a pKa in the range of 4.1 to 4.98.[2][3][4] In contrast, P4VP is less basic, with an approximate pKa of 3-4.[5] This difference in basicity is crucial for applications such as pH-responsive drug delivery systems, where the polymer's solubility and interaction with active pharmaceutical ingredients are modulated by changes in pH.[1] Both P2VP and P4VP are generally insoluble in water at neutral to high pH but become soluble at a pH below approximately 5.[1]

Solubility: The solubility profiles of P2VP and P4VP also differ. P2VP is soluble in a broader range of common organic solvents, including THF and chloroform.[1][6] P4VP, particularly at higher molecular weights, often necessitates the use of more polar cosolvents such as DMF, DMSO, or NMP.[1] Both isomers are generally soluble in common alcohols.[1]

Poly(3-vinylpyridine): P3VP is the least studied of the three isomers, primarily due to the high cost of the 3-vinylpyridine monomer.[1] Consequently, there is a scarcity of performance data for P3VP in the scientific literature.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate comparison of polymer performance. The following sections outline standardized protocols for the synthesis and characterization of poly(vinylpyridine)s.

Synthesis of Poly(vinylpyridine)s

1. Living Anionic Polymerization of 2-Vinylpyridine:

This method allows for the synthesis of well-defined P2VP with a narrow molecular weight distribution.

  • Materials: 2-vinylpyridine (2VP), tetrahydrofuran (THF, anhydrous), sec-butyllithium (sec-BuLi), diphenyl ethylene, methanol (degassed).

  • Procedure:

    • All glassware is rigorously dried and assembled under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous THF is transferred to the reaction vessel via cannula.

    • The initiator is prepared by reacting sec-BuLi with a small amount of diphenyl ethylene in THF until a persistent red-orange color is observed.

    • The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

    • Purified 2-vinylpyridine monomer is added dropwise to the initiator solution. The polymerization is typically rapid.

    • The polymerization is terminated by the addition of degassed methanol.

    • The polymer is isolated by precipitation in a non-solvent such as hexane or water, followed by filtration and drying under vacuum.

2. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylpyridine:

RAFT polymerization is a versatile technique for producing polymers with controlled molecular weights and architectures.

  • Materials: 4-vinylpyridine (4VP), 2,2'-azobisisobutyronitrile (AIBN, initiator), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent), 1,4-dioxane (solvent).

  • Procedure:

    • 4VP, AIBN, and CPAD are dissolved in 1,4-dioxane in a reaction flask equipped with a magnetic stirrer.

    • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • The flask is backfilled with an inert gas and placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.

    • The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

    • The reaction is quenched by cooling the flask in an ice bath and exposing the contents to air.

    • The polymer is purified by precipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.

Characterization of Poly(vinylpyridine)s

1. Size Exclusion Chromatography (SEC) for Molecular Weight Determination:

SEC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers.

  • Instrumentation: A standard SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: A suitable solvent in which the polymer is soluble and that minimizes interactions with the column packing material. For P2VP, an aqueous solution of 0.1 M sodium chloride with 0.3 vol% formic acid can be used.[10] For P4VP, DMF with a small amount of LiBr is a common mobile phase.

  • Procedure:

    • The polymer sample is dissolved in the mobile phase at a low concentration (e.g., 1-2 mg/mL).

    • The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

    • The sample is injected into the SEC system.

    • The molecular weight and PDI are determined by calibration with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).

2. Differential Scanning Calorimetry (DSC) for Thermal Analysis:

DSC is employed to measure the glass transition temperature (Tg) of the polymers.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the dried polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heating from room temperature to a temperature above the expected Tg (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min), holding for a few minutes, cooling at the same rate, and then reheating.

    • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[6]

Visualizing Structures and Workflows

To further clarify the relationships between the vinylpyridine isomers and the experimental processes, the following diagrams are provided.

Vinylpyridine_Isomers cluster_2vp 2-Vinylpyridine cluster_3vp 3-Vinylpyridine cluster_4vp 4-Vinylpyridine 2VP_structure 2VP_structure 3VP_structure 3VP_structure 4VP_structure 4VP_structure

Caption: Chemical structures of the three vinylpyridine isomers.

Polymer_Workflow Monomer Vinylpyridine Isomer (2-VP, 3-VP, or 4-VP) Polymerization Polymerization (e.g., Anionic or RAFT) Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization Purification->Characterization SEC SEC (Mw, Mn, PDI) Characterization->SEC DSC DSC (Tg) Characterization->DSC Application Application-Specific Performance Testing Characterization->Application

Caption: Generalized experimental workflow for synthesis and characterization.

References

Cross-Validation of Analytical Data: A Comparative Guide to Vinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of analytical data for 3-Isopropyl-5-vinylpyridine and its structural isomers: 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. Due to the limited availability of public domain data for this compound, this guide utilizes data from its isomers to provide a foundational analytical framework.

This document presents a cross-validation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your own laboratory settings.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical data for the vinylpyridine isomers. This allows for a direct comparison of their characteristic spectral and chromatographic features.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton 2-Vinylpyridine [1]3-Vinylpyridine (Predicted) [2]4-Vinylpyridine [3]
H-α (vinyl)6.716.71~6.7
H-β (vinyl, trans)6.215.83~5.9
H-β (vinyl, cis)5.375.40~5.4
Pyridine Ring7.00 - 8.477.24 - 8.627.20 - 8.60

Table 2: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Poly(2-vinylpyridine) [4]Poly(4-vinylpyridine) [5][6][7][8]
C=C Stretch (vinyl)~16401644[5]
C=C/C=N Stretch (pyridine)~15901597, 1557[5]
=C-H Bend (vinyl, out-of-plane)~990, 910883[5]
C-H Bend (pyridine, out-of-plane)~750-800830[5]

Table 3: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

Compound Molecular Ion (M⁺) Base Peak Other Major Fragments
2-Vinylpyridine105[9]104[9]78, 51
3-Vinylpyridine105[10][11]105[10][11]104, 78, 51[10]
4-Vinylpyridine105[12][13]105[12][13]104, 78, 51

Table 4: HPLC Retention Times

Compound Column Mobile Phase Retention Time (min)
4-VinylpyridineNewcrom R1[14]Acetonitrile, Water, Phosphoric Acid[14]Not specified
Poly(4-vinylpyridine)Shodex Asahipak GF-7M HQ0.1 M NaNO₃Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for vinylpyridine isomers and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of the sample.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

  • Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the sample and quantify its components.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (adapted from 4-Vinylpyridine analysis[14]):

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water containing 0.1% Phosphoric Acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[14]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Processing: Integrate the peak areas to determine the relative purity of the sample.

Visualizing Analytical Workflows and Pathways

To further clarify the processes involved in analytical data cross-validation and the potential application of these compounds, the following diagrams are provided.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Cross-Validation cluster_application Application synthesis Synthesis of This compound nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC synthesis->hplc isomers Procurement of Isomer Standards isomers->nmr isomers->ir isomers->ms isomers->hplc comparison Comparative Analysis of Spectral & Chrom. Data nmr->comparison ir->comparison ms->comparison hplc->comparison protocol Method Development & Optimization comparison->protocol drug_dev Drug Development (e.g., Fragment-Based Screening) protocol->drug_dev

Caption: Workflow for the cross-validation of analytical data.

signaling_pathway receptor Target Receptor g_protein G-Protein Activation receptor->g_protein Activation compound Vinylpyridine-based Ligand compound->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: Hypothetical signaling pathway for a vinylpyridine ligand.

References

The Untapped Potential of 3-Isopropyl-5-vinylpyridine in Advanced Polymer Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, the quest for novel monomers that impart unique functionalities to materials is perpetual. While 2- and 4-vinylpyridine have been extensively studied and utilized in a myriad of applications, their lesser-known structural isomer, 3-Isopropyl-5-vinylpyridine, presents a compelling case for exploration. This guide provides a comparative analysis of the potential advantages of incorporating this compound into polymer chains, particularly in applications demanding tailored hydrophobicity, steric control, and specific solution behaviors. Due to the limited direct experimental data on this specific monomer, this guide extrapolates its potential benefits based on established principles of polymer chemistry and comparative data from its more common isomers.

Unveiling the Advantages: A Comparative Overview

The unique substitution pattern of this compound—a bulky, hydrophobic isopropyl group at the 3-position and the polymerizable vinyl group at the 5-position—is anticipated to confer distinct properties to the resulting polymers when compared to poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP).

Enhanced Hydrophobicity and its Implications

The presence of the isopropyl group is expected to significantly increase the hydrophobicity of the polymer compared to the unsubstituted P2VP and P4VP. This enhanced hydrophobicity can be advantageous in several applications:

  • Drug Delivery: In amphiphilic block copolymers, a more hydrophobic block can lead to the formation of more stable micelles with lower critical micelle concentrations (CMCs), making them more suitable for encapsulating and delivering hydrophobic drugs.

  • Thermoresponsive Polymers: The increased hydrophobicity can lower the lower critical solution temperature (LCST) of copolymers, enabling the design of "smart" polymers that undergo phase transitions at or near physiological temperatures.[1] This is a critical feature for applications in injectable drug delivery systems and tissue engineering.

  • Coatings and Membranes: Enhanced hydrophobicity can lead to materials with improved water resistance and tailored surface properties.

Steric Hindrance: A Tool for Fine-Tuning Polymer Architecture

The isopropyl group at the 3-position introduces significant steric bulk near the pyridine nitrogen. This steric hindrance is expected to influence several aspects of the polymer's behavior:

  • Coordination Chemistry: The accessibility of the nitrogen lone pair for coordination with metal ions or for quaternization reactions will be reduced compared to the sterically unhindered nitrogen in P4VP and the less hindered nitrogen in P2VP.[2] This can be exploited to control the loading and release of metal-based catalysts or drugs.

  • Polymer Chain Packing and Morphology: The bulky side group will likely disrupt regular chain packing, leading to a more amorphous polymer with a lower glass transition temperature (Tg) compared to P4VP.[2] This can result in materials with increased flexibility and different mechanical properties.

  • Solution Properties: The steric hindrance can affect the polymer's conformation in solution, influencing its viscosity and hydrodynamic volume.

The 3,5-Substitution Pattern: A Unique Electronic and Steric Environment

Comparative Data Summary

The following table provides a qualitative comparison of the anticipated properties of poly(this compound) with those of P2VP and P4VP.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)Poly(this compound) (P(3-iPr-5-VP)) (Anticipated)Rationale for Anticipated Properties
Hydrophobicity ModerateModerateHighThe isopropyl group is a bulky, nonpolar alkyl group that increases the overall hydrophobicity of the monomer unit.
Steric Hindrance at Nitrogen ModerateLowHighThe isopropyl group at the 3-position sterically shields the nitrogen atom at the 1-position.[2]
Glass Transition Temp. (Tg) ~104 °C[2]~142 °C[2]Potentially lower than P4VPThe bulky isopropyl group is expected to hinder chain packing, leading to a lower Tg.
Solubility Soluble in various organic solvents.[2]Soluble in polar organic solvents.[2]Likely soluble in a range of nonpolar and polar aprotic solvents.The combination of the hydrophobic isopropyl group and the polar pyridine ring may lead to a broader solubility profile.
pKa of Pyridinium Ion ~5.2[2]~5.2[2]Expected to be slightly higher than P2VP/P4VPAlkyl groups are weakly electron-donating, which can slightly increase the basicity of the pyridine nitrogen.[3][4]
pH-Responsiveness Becomes water-soluble at low pH.[2]Becomes water-soluble at low pH.[2]Expected to exhibit pH-responsive behavior, potentially with a shifted transition pH.The change in protonation state of the pyridine nitrogen will alter the polymer's solubility.

Experimental Protocols

While specific protocols for the polymerization of this compound are not widely published, established controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly suitable for achieving well-defined polymers from vinylpyridine monomers. The following is a representative protocol for the synthesis of a block copolymer containing a poly(vinylpyridine) block, which can be adapted for this compound.

Synthesis of Poly(3-vinylpyridine)-block-polystyrene (P3VP-b-PS) via RAFT Polymerization

This protocol is adapted from a known procedure for the synthesis of P3VP-b-PS.

1. Synthesis of P3VP Macro-RAFT Agent:

  • Materials: 3-vinylpyridine (3VP), 2-cyano-2-propyl benzodithioate (CPBD) as the RAFT agent, and azobisisobutyronitrile (AIBN) as the initiator.

  • Procedure:

    • In a Schlenk flask, dissolve CPBD and AIBN in 3VP monomer.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Polymerize at 60°C for a specified time to achieve the desired molecular weight and conversion.

    • Precipitate the resulting P3VP macro-RAFT agent in a non-solvent like cold hexane and dry under vacuum.

2. Chain Extension to form P3VP-b-PS:

  • Materials: P3VP macro-RAFT agent, styrene (S), and AIBN.

  • Procedure:

    • In a Schlenk flask, dissolve the P3VP macro-RAFT agent and AIBN in styrene monomer.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Polymerize at 110°C for a specified time.

    • Dilute the reaction mixture with a suitable solvent like THF and precipitate the block copolymer in a non-solvent like methanol.

    • Filter and dry the P3VP-b-PS block copolymer under vacuum.

Visualizing the Potential: Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows discussed in this guide.

Polymer_Properties_Comparison cluster_monomers Vinylpyridine Monomers cluster_properties Anticipated Polymer Properties cluster_applications Potential Applications P2VP 2-Vinylpyridine P4VP 4-Vinylpyridine P3iPr5VP This compound Hydrophobicity Increased Hydrophobicity P3iPr5VP->Hydrophobicity Steric_Hindrance Increased Steric Hindrance P3iPr5VP->Steric_Hindrance Drug_Delivery Drug Delivery Hydrophobicity->Drug_Delivery Smart_Polymers Stimuli-Responsive Polymers Hydrophobicity->Smart_Polymers Solubility Modified Solubility Steric_Hindrance->Solubility Tg Lower Tg Steric_Hindrance->Tg Coatings Functional Coatings Solubility->Coatings Tg->Drug_Delivery

Caption: Comparative property and application landscape.

RAFT_Workflow cluster_step1 Step 1: Macro-RAFT Agent Synthesis cluster_step2 Step 2: Block Copolymer Synthesis Monomer This compound (or other vinylpyridine) Polymerization1 Controlled Radical Polymerization (e.g., RAFT) Monomer->Polymerization1 RAFT_Agent RAFT Agent (e.g., CPBD) RAFT_Agent->Polymerization1 Initiator Initiator (e.g., AIBN) Initiator->Polymerization1 Polymerization2 Chain Extension Polymerization Initiator->Polymerization2 Macro_RAFT Poly(3-iPr-5-VP) Macro-RAFT Agent Polymerization1->Macro_RAFT Macro_RAFT->Polymerization2 Styrene Second Monomer (e.g., Styrene) Styrene->Polymerization2 Block_Copolymer P(3-iPr-5-VP)-b-PS Block Copolymer Polymerization2->Block_Copolymer

Caption: Workflow for block copolymer synthesis.

Conclusion and Future Outlook

While direct experimental evidence remains scarce, a systematic analysis based on fundamental chemical principles strongly suggests that this compound is a monomer with significant, untapped potential. The strategic placement of the isopropyl group is predicted to endow polymers with enhanced hydrophobicity and unique steric properties, opening new avenues for the design of advanced materials for drug delivery, smart coatings, and stimuli-responsive systems. Further experimental investigation into the synthesis and characterization of polymers and copolymers derived from this compound is crucial to validate these predictions and unlock the full potential of this promising functional monomer. Researchers are encouraged to explore this area to contribute valuable data to the field of polymer science.

References

Reproducibility of Experimental Results with 4-Vinylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the experimental reproducibility associated with 4-vinylpyridine, a common monomer in polymer synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand the factors influencing the consistency of experimental outcomes and to compare its performance with alternative monomers.

Data Presentation: Polymerization of 4-Vinylpyridine

The reproducibility of polymerization reactions involving 4-vinylpyridine can be assessed by examining the consistency of the resulting polymer's molecular weight and polydispersity index (PDI). The choice of polymerization technique significantly impacts these parameters.

Polymerization MethodInitiator/Catalyst SystemTypical Molecular Weight (Mw)Polydispersity Index (Mw/Mn)Key Reproducibility Factors
Anionic Polymerization n-Butyllithium5,000 - 100,000 g/mol 1.05 - 1.2Purity of monomer and solvent, precise temperature control (-78 °C), exclusion of air and moisture.[1]
Free Radical Polymerization AIBN (Azobisisobutyronitrile)20,000 - 200,000 g/mol 1.5 - 3.0Initiator concentration, temperature, monomer purity (inhibitor removal).[2]
Atom Transfer Radical Polymerization (ATRP) CuCl/Me6TREN10,000 - 80,000 g/mol 1.1 - 1.5Ligand-to-copper ratio, initiator efficiency, solvent polarity, temperature.[3][4]
RAFT Polymerization Trithiocarbonate RAFT agent10,000 - 150,000 g/mol 1.1 - 1.4RAFT agent to initiator ratio, monomer conversion, solvent choice.[5]

Comparison with an Alternative Monomer: Styrene

4-Vinylpyridine is often used in applications requiring a polymer with a basic nitrogen atom. Styrene is a common non-functional alternative. The choice between these monomers can be guided by the desired polymer properties and the required reaction conditions.

Property4-VinylpyridineStyrene
Molecular Formula C7H7NC8H8
Molecular Weight 105.14 g/mol 104.15 g/mol
Boiling Point 65 °C at 15 mmHg145 °C
Polarity PolarNonpolar
Reactivity in Polymerization High, prone to side reactions in anionic polymerization.[1]Moderate
Glass Transition Temperature (Tg) of Polymer ~142 °C[1]~100 °C
Solubility of Polymer Soluble in lower alcohols, DMF, acetic acid.Soluble in THF, toluene, chloroform
Functionality Basic nitrogen for quaternization, metal coordination, pH responsiveness.[6]Inert hydrocarbon backbone

Experimental Protocols

Purification of 4-Vinylpyridine Monomer

Reproducible experimental results begin with the use of highly purified reagents. 4-Vinylpyridine is susceptible to polymerization upon exposure to light and heat and should be purified before use.[7][8]

Materials:

  • 4-Vinylpyridine (containing inhibitor)

  • Potassium hydroxide (KOH) pellets

  • Vacuum distillation apparatus

  • Nitrogen or argon source

  • Receiving flask cooled to -20 °C

Procedure:

  • Add 4-vinylpyridine and a few pellets of KOH to the distillation flask.

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the receiving flask in a cooling bath at -20 °C.

  • Evacuate the system and then backfill with an inert gas (N2 or Ar). Repeat this cycle three times.

  • Begin distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure.

  • Store the purified monomer under an inert atmosphere in the dark at -20 °C.[8] Use within a week as it can undergo autopolymerization.[1]

Representative Atom Transfer Radical Polymerization (ATRP) of 4-Vinylpyridine

ATRP offers good control over polymer molecular weight and distribution, leading to higher reproducibility compared to free radical polymerization.

Materials:

  • Purified 4-vinylpyridine

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) chloride (CuCl) (catalyst)

  • Tris(2-(dimethylamino)ethyl)amine (Me6TREN) (ligand)

  • 2-Propanol (solvent)

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add CuCl and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add deoxygenated 2-propanol via syringe.

  • Add Me6TREN via syringe and stir until a homogeneous solution is formed.

  • Add the purified 4-vinylpyridine monomer and the ethyl α-bromoisobutyrate initiator via syringe.

  • Immerse the flask in a thermostatically controlled oil bath at 40 °C.

  • After the desired reaction time, stop the polymerization by cooling the flask and exposing the solution to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a suitable non-solvent like hexane.

  • Filter and dry the polymer under vacuum to a constant weight.

Visualizations

experimental_workflow General Workflow for Poly(4-vinylpyridine) Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization monomer_purification Monomer Purification (e.g., vacuum distillation) polymerization Polymerization (e.g., ATRP, Anionic) monomer_purification->polymerization purification Polymer Purification (e.g., precipitation) polymerization->purification gpc GPC/SEC (Mw, Mn, PDI) purification->gpc nmr NMR Spectroscopy (Structure, Purity) gpc->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir

Caption: Workflow for Poly(4-vinylpyridine) Synthesis.

anionic_polymerization Anionic Polymerization of 4-Vinylpyridine: Key Steps and Side Reactions initiator Initiator (e.g., n-BuLi) initiation Initiation initiator->initiation monomer 4-Vinylpyridine Monomer monomer->initiation propagation Propagation monomer->propagation initiation->propagation living_polymer Living Poly(4-vinylpyridine) propagation->living_polymer Chain Growth termination Termination (e.g., with Methanol) living_polymer->termination side_reaction Side Reaction: Attack on Pyridine Ring living_polymer->side_reaction can lead to final_polymer Final Polymer termination->final_polymer branched_polymer Branched/Cross-linked Polymer side_reaction->branched_polymer

Caption: Anionic Polymerization of 4-Vinylpyridine.

References

Unveiling the Molecular Architecture of 3-Isopropyl-5-vinylpyridine Derivatives: A Comparative Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 3-Isopropyl-5-vinylpyridine derivatives. This document outlines standard experimental protocols, presents comparative data from analogous compounds, and provides visual workflows for key analytical techniques.

While specific experimental data for this compound is not extensively available in public literature, this guide provides a robust framework for its structural elucidation. By leveraging data from structurally similar compounds and employing standard analytical methodologies, researchers can confidently confirm the molecular structure of this and related derivatives.

Spectroscopic and Crystallographic Confirmation

The definitive structure of a novel chemical entity like this compound is typically established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for elucidating the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the protons on the pyridine ring, the vinyl group, and the isopropyl substituent. Based on known chemical shifts of similar pyridine derivatives, the following assignments are expected:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyridine H28.3 - 8.6Doublet
Pyridine H47.6 - 7.9Doublet of Doublets
Pyridine H68.5 - 8.8Singlet
Vinyl -CH=6.6 - 6.9Doublet of Doublets
Vinyl =CH₂ (trans)5.8 - 6.1Doublet
Vinyl =CH₂ (cis)5.4 - 5.7Doublet
Isopropyl -CH3.0 - 3.3Septet
Isopropyl -CH₃1.2 - 1.5Doublet

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will complement the proton data, confirming the carbon framework.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine C2148 - 152
Pyridine C3138 - 142
Pyridine C4133 - 137
Pyridine C5130 - 134
Pyridine C6149 - 153
Vinyl -CH=135 - 139
Vinyl =CH₂116 - 120
Isopropyl -CH34 - 38
Isopropyl -CH₃23 - 27

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Advanced Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to establish proton-proton and proton-carbon correlations, respectively, which aids in unambiguous signal assignment.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis.

Expected Mass Spectral Data: For this compound (C₁₀H₁₃N), the calculated molecular weight is 147.11 g/mol .

Analysis Technique Expected m/z Value Interpretation
High-Resolution MS (ESI+)148.1121[M+H]⁺ (Protonated Molecule)
Gas Chromatography-MS (EI)147Molecular Ion [M]⁺
132Loss of a methyl group [M-CH₃]⁺
120Loss of a vinyl group [M-C₂H₃]⁺

Experimental Protocol for Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HRMS): The sample is dissolved in a suitable solvent and analyzed by electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) to determine the accurate mass and elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this, GC-MS is ideal. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer, which is typically operated in electron ionization (EI) mode to induce fragmentation.[1]

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[2][3]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[4][5]

Visualizing the Experimental Pathways

To further clarify the processes involved in structural confirmation, the following diagrams illustrate the typical workflows for each analytical technique.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography nmr_start Purified Compound nmr_prep Dissolve in CDCl3 nmr_start->nmr_prep nmr_acq Acquire 1H, 13C, COSY, HSQC Spectra nmr_prep->nmr_acq nmr_analysis Spectral Analysis & Assignment nmr_acq->nmr_analysis final_structure Confirmed Structure of This compound nmr_analysis->final_structure Confirm Connectivity ms_start Purified Compound ms_prep Dilute in Solvent ms_start->ms_prep ms_acq HRMS (ESI) & GC-MS (EI) Analysis ms_prep->ms_acq ms_analysis Determine Molecular Formula & Fragmentation ms_acq->ms_analysis ms_analysis->final_structure Confirm Molecular Weight xray_start Purified Compound xray_cryst Grow Single Crystals xray_start->xray_cryst xray_data Collect Diffraction Data xray_cryst->xray_data xray_solve Solve & Refine Structure xray_data->xray_solve xray_solve->final_structure Confirm 3D Structure

Caption: Integrated workflow for the structural confirmation of this compound derivatives.

By adhering to these established analytical protocols and comparing the resulting data with the expected values outlined in this guide, researchers can achieve a definitive structural confirmation of this compound and its derivatives, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Analysis of Theoretical vs. Experimental Properties of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and experimentally determined properties of 3-Isopropyl-5-vinylpyridine. Due to a lack of readily available experimental data for this specific compound, this guide leverages theoretical predictions based on the known properties of its constituent functional groups and closely related molecules. This approach offers valuable insights for researchers interested in the synthesis, characterization, and potential applications of this and similar pyridine derivatives.

Data Presentation

The following tables summarize the predicted theoretical properties of this compound and the known experimental properties of related compounds for comparative context.

Table 1: Theoretical Properties of this compound

PropertyTheoretical Value
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Boiling Point Estimated 210-230 °C
¹H NMR (ppm) Isopropyl CH: ~3.0 (septet), Isopropyl CH₃: ~1.3 (doublet), Vinyl H: 5.5-7.0 (3 signals), Pyridine H: 7.5-8.6 (3 signals)
¹³C NMR (ppm) Isopropyl CH: ~34, Isopropyl CH₃: ~23, Vinyl CH: ~136, Vinyl CH₂: ~116, Pyridine C: 120-150
IR (cm⁻¹) ~3080 (vinyl C-H str.), ~2960 (isopropyl C-H str.), ~1630 (vinyl C=C str.), ~1580, 1470, 1430 (pyridine C=C, C=N str.)
Mass Spec (m/z) 147 (M⁺), 132 (M-15), 104 (M-43)

Table 2: Experimental Properties of Related Pyridine Derivatives

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
3-Vinylpyridine105.14188 °C[1]
2-Vinylpyridine105.14158 °C[2]
(S)-3-Isopropylpyridine121.18[3]Not available
3-Isopropyl-5-methylpyridine135.21[4]Not available

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to determine the experimental properties of this compound.

1. Boiling Point Determination (Capillary Method) [5] The boiling point of a liquid can be determined using a capillary tube method. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8] To obtain ¹H and ¹³C NMR spectra, the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[6][8] The tube is then placed in the NMR spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency for proton detection. For ¹³C NMR, the instrument is tuned to the carbon frequency. The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy [9][10] For FTIR analysis, a background spectrum of the empty sample holder is first recorded.[9] The sample is then placed on the ATR crystal or prepared as a thin film on a salt plate. The infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber to generate the IR spectrum.[10]

4. Mass Spectrometry (MS) [11][12] In a typical mass spectrometry experiment, the sample is introduced into the instrument and ionized, often by electron impact. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.[11][12]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Property Determination cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_comparison Data Comparison synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification bp Boiling Point Determination purification->bp nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Comparison of Experimental and Theoretical Data bp->comparison nmr->comparison ir->comparison ms->comparison theoretical Theoretical Property Prediction theoretical->comparison

Caption: Experimental workflow for property determination.

signaling_pathway Potential Signaling Pathway Inhibition by Pyridine Derivatives cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene ligand Growth Factor ligand->receptor pyridine Pyridine Derivative (e.g., this compound) pyridine->raf Inhibition

Caption: Potential signaling pathway inhibition.

Discussion of Potential Biological Activity

Pyridine and its derivatives are common scaffolds in many FDA-approved drugs and are known to play a role in various signaling pathways.[13][14] For instance, many kinase inhibitors feature a pyridine core, which can interact with the ATP-binding site of kinases. Given its structure, this compound could potentially be investigated for its role as an inhibitor in cell signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.[14] Further research and experimental validation are necessary to explore the specific biological activities of this compound.

References

Safety Operating Guide

Safe Handling and Disposal of 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Proper management of 3-Isopropyl-5-vinylpyridine is critical to ensure laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step disposal procedure for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risks associated with the handling and disposal of this hazardous chemical.

Safety and Hazard Information

This compound is a flammable and toxic substance that requires careful handling. The following table summarizes its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Hazardous to the Aquatic Environment, AcuteCategory 2H401: Toxic to aquatic life[1]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[1]

GHS Pictograms:

  • Flame: Flammable

  • Skull and Crossbones: Acute Toxicity (fatal or toxic)

  • Corrosion: Skin Corrosion, Serious Eye Damage

  • Exclamation Mark: Skin Sensitizer

  • Environment: Hazardous to the Aquatic Environment

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear flame-retardant antistatic protective clothing and gloves (e.g., butyl rubber, nitrile rubber).[1][2]

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working outside a fume hood or in poorly ventilated areas.[2]

Disposal Protocol for this compound

The proper disposal of this compound is a regulated process due to its hazardous nature. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a compatible material (e.g., glass or a suitable plastic) and kept closed when not in use.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Flammable, Toxic, Corrosive, Environmental Hazard).

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[1][2]

    • Ensure the storage area has secondary containment to prevent spills.

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste, including the chemical name and quantity.

    • The disposal of this chemical must be handled by a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[3][4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Have this compound Waste? B Collect in a dedicated, sealed, and compatible container. A->B Yes C Label container with: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms B->C D Store in a designated, cool, dry, and well-ventilated hazardous waste area. C->D E Contact Environmental Health & Safety (EHS) for pickup. D->E F Provide EHS with waste information (name, quantity). E->F G EHS transports to an approved waste disposal facility. F->G

Caption: Disposal workflow for this compound.

By following these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling 3-Isopropyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling specialized chemical compounds like 3-Isopropyl-5-vinylpyridine. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to minimize risks and ensure a secure working environment.

Hazard Summary
  • Flammability: Vinylpyridines are flammable liquids and vapors.[1]

  • Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[2]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2]

  • Respiratory Irritation: Vapors can be irritating to the respiratory tract.[1][3]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar pyridine derivatives.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a splash hazard.To protect eyes from splashes and vapors that can cause serious eye damage.
Skin Protection Gloves: Butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer some protection for short-duration tasks, but their resistance to pyridines can be limited.[3][4][5] Always check the manufacturer's glove compatibility chart. Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or increased splash potential, an impervious apron or coveralls should be used.To prevent skin contact, which can lead to burns, allergic reactions, and systemic toxicity.[1][2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[3][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Precautionary Measures:

    • Ensure a certified chemical fume hood is operational.[3]

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., absorbent pads, sand, or a commercial spill kit) readily available.

    • Ground and bond containers when transferring the substance to prevent static discharge.[6]

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Use only non-sparking tools.[1][6]

    • Keep the container tightly closed when not in use.[3]

    • Avoid direct contact and inhalation of vapors.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area within the fume hood.

    • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong acids and oxidizing agents.[3][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The container must be compatible with the chemical.

    • Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure waste containers are kept closed except when adding waste.

  • Waste Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in regular trash.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

prep 1. Preparation - Verify fume hood - Check safety equipment - Assemble PPE handling 2. Handling - Don PPE - Work in fume hood - Use non-sparking tools - Keep container closed prep->handling post_handling 3. Post-Handling - Wash hands - Clean work area - Doff PPE handling->post_handling spill Spill Response - Evacuate if necessary - Use spill kit - Report to EHS handling->spill storage 4. Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles post_handling->storage disposal 5. Disposal - Collect in labeled container - Store in satellite area - Contact EHS for pickup post_handling->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.